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Foundational

Chemical structure and properties of Valine,N-[(2,5-dimethylphenyl)sulfonyl]-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Valine, N-[(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-. While this specific derivative is not extensively documented in public literature, this guide, grounded in established principles of organic chemistry and drawing analogies from closely related compounds, offers a robust framework for its study and utilization. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development, providing both theoretical insights and practical methodologies.

Introduction: The Significance of N-Sulfonylated Amino Acids

N-Sulfonylated amino acids represent a pivotal class of compounds in medicinal chemistry and chemical biology. The incorporation of a sulfonyl group onto the amino function of an amino acid can profoundly alter its physicochemical and biological properties. This modification can enhance metabolic stability by protecting against enzymatic degradation, modulate lipophilicity to improve membrane permeability, and introduce a key pharmacophoric element capable of engaging in specific interactions with biological targets.[1] Derivatives of N-arylsulfonylated amino acids have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, and have been investigated as enzyme inhibitors.[2][3] The subject of this guide, Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, is an N-arylsulfonyl derivative of the essential amino acid L-valine, and as such, is a compound of significant interest for further investigation.

Chemical Structure and Identification

The fundamental identity of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is established by its unique molecular structure, which combines the chiral scaffold of L-valine with the 2,5-dimethylphenylsulfonyl moiety.

Systematic Name: (2S)-3-Methyl-2-[[(2,5-dimethylphenyl)sulfonyl]amino]butanoic acid

CAS Registry Number: 1009346-46-6

Molecular Formula: C₁₃H₁₉NO₄S

Molecular Weight: 285.36 g/mol

Figure 1: Chemical structure of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-.

Synthesis and Purification

The synthesis of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- can be reliably achieved through the N-sulfonylation of L-valine. A standard and effective method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base.[4]

Synthesis_Workflow Valine L-Valine Reaction Reaction Mixture Valine->Reaction Reagent 2,5-Dimethylphenylsulfonyl chloride Reagent->Reaction Base Aqueous Base (e.g., NaOH, NaHCO3) Base->Reaction Solvent Organic Solvent (e.g., Dioxane, THF) Solvent->Reaction Product_crude Crude Product Reaction->Product_crude Stir at RT Purification Purification (Acidification & Recrystallization) Product_crude->Purification Work-up Product_pure Valine, N-[(2,5-dimethylphenyl)sulfonyl]- Purification->Product_pure

Figure 2: General workflow for the synthesis of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-.

Experimental Protocol: Synthesis of (2S)-3-Methyl-2-[[(2,5-dimethylphenyl)sulfonyl]amino]butanoic acid

Materials:

  • L-Valine

  • 2,5-Dimethylbenzenesulfonyl chloride[5][6]

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of L-Valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

  • Addition of Sulfonyl Chloride: To the stirred solution of L-valine, add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) in 1,4-dioxane or THF dropwise at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted sulfonyl chloride.

    • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure Valine, N-[(2,5-dimethylphenyl)sulfonyl]- as a white solid.

Physicochemical Properties

While experimental data for this specific molecule is limited, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value / CharacteristicJustification
Appearance White crystalline solidTypical for N-arylsulfonyl amino acids.
Melting Point 156-158 °C (for 2,5-dimethylbenzene-1-sulfonyl chloride)The melting point is expected to be in a similar range to related compounds like N-Tosyl-DL-valine. The melting point of the starting sulfonyl chloride is also provided for reference.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Sparingly soluble in water. Soluble in aqueous base.The presence of the carboxylic acid group imparts some polarity and allows for dissolution in basic aqueous solutions via salt formation. The bulky, hydrophobic 2,5-dimethylphenylsulfonyl group reduces water solubility.
Optical Rotation Expected to be levorotatory ([α] < 0)Starting from L-valine, the stereocenter is retained during the synthesis.

Spectroscopic Characterization

The structural elucidation of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- relies on a combination of standard spectroscopic techniques. The following are predicted spectroscopic data based on the analysis of its functional groups and comparison with similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide characteristic signals for the protons of both the valine and the 2,5-dimethylphenylsulfonyl moieties.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Valine γ-CH₃~0.8-1.0Doublet~6-7
Valine γ'-CH₃~0.8-1.0Doublet~6-7
Valine β-CH~1.9-2.2Multiplet
Aromatic CH₃ (2-position)~2.3-2.4Singlet
Aromatic CH₃ (5-position)~2.5-2.6Singlet
Valine α-CH~3.8-4.1Doublet of doublets~4-5, ~8-9
Aromatic H (3,4,6-positions)~7.2-7.8Multiplet
Sulfonamide N-H~8.0-8.5Doublet~8-9
Carboxylic acid O-H~10-12Broad singlet

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Valine γ-CH₃~17-20
Aromatic CH₃~20-22
Valine β-CH~30-32
Valine α-CH~60-62
Aromatic C (quaternary & CH)~125-145
Carboxylic acid C=O~175-178
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the key functional groups present in the molecule.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic acid)Stretching (broad)3300-2500
N-H (Sulfonamide)Stretching3300-3200
C-H (Aromatic & Aliphatic)Stretching3100-2850
C=O (Carboxylic acid)Stretching1725-1700
S=O (Sulfonyl)Asymmetric stretching1350-1320
S=O (Sulfonyl)Symmetric stretching1170-1150
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS):

    • Expected [M+H]⁺: m/z 286.1

    • Expected [M+Na]⁺: m/z 308.1

    • Expected [M-H]⁻: m/z 284.1

Potential Applications in Research and Drug Development

While specific biological activities for Valine, N-[(2,5-dimethylphenyl)sulfonyl]- have not been reported, the broader class of N-arylsulfonyl amino acids has shown promise in several therapeutic areas.

  • Antimicrobial and Antifungal Agents: Numerous sulfonamide-containing compounds are known for their antibacterial properties. N-sulfonyl amino acid amides have been reported to exhibit significant fungicidal activity, particularly against plant pathogens.[4] This suggests that the title compound could be a valuable scaffold for the development of new antimicrobial agents.

  • Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and has been incorporated into the design of various enzyme inhibitors, particularly matrix metalloproteinases (MMPs).[3] Given this, Valine, N-[(2,5-dimethylphenyl)sulfonyl]- could be explored as a potential inhibitor of zinc-dependent enzymes.

  • Pharmaceutical Intermediates: N-protected amino acids are fundamental building blocks in peptide synthesis and the development of peptidomimetics.[1] The 2,5-dimethylphenylsulfonyl group can serve as a protecting group for the amino function of valine, with potentially different cleavage conditions compared to more common protecting groups like Boc and Fmoc.

  • Probes for Chemical Biology: The structural rigidity and defined stereochemistry of this compound make it a suitable candidate for the development of molecular probes to study protein-ligand interactions.

Conclusion

Valine, N-[(2,5-dimethylphenyl)sulfonyl]- represents a structurally interesting and synthetically accessible molecule with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive foundation for its synthesis, characterization, and further investigation. The predictive data presented herein, based on established chemical principles and analysis of analogous compounds, should empower researchers to confidently incorporate this molecule into their research programs.

References

  • Şenkardeş, S., Tatar, E., Nepravishta, R., Cela, D., Paci, M., Özakpınar, Ö. B., ... & Küçükgüzel, İ. (2019). Synthesis and Biological Activity of N-(arylsulfonyl) Valine Hydrazones and Assistance of NMR Spectroscopy for Definitive 3D Structure. Letters in Drug Design & Discovery, 16(9), 974-983. Available at: [Link]

  • Bîcu, E., Maftei, D., Ailincăi, D., Năstasă, C., Bejan, V., & Tuchiluş, C. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5894. Available at: [Link]

  • PubChem. (n.d.). Tosyl valine, DL-. National Center for Biotechnology Information. Retrieved from [Link]

  • Woitke, T., Kuchar, M., El-Gokha, A. A., Frizler, M., Pietzsch, J., & Wuest, F. (2019). Influence of N-Arylsulfonamido d-Valine N-Substituents on the Selectivity and Potency of Matrix Metalloproteinase Inhibitors. Pharmaceuticals, 12(3), 118. Available at: [Link]

  • Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). A new method for the synthesis of sulfonyl chlorides. Journal of the American Chemical Society, 118(41), 9796-9797. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Valine. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]

  • Narpiem. (n.d.). 2,5-Dimethylbenzenesulfonyl chloride, 97%. Retrieved from [Link]

  • Maienfisch, P., Huerlimann, H., Rindlisbacher, A., & Gsell, L. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[7]. CHIMIA International Journal for Chemistry, 57(11), 681-685. Available at: [Link]

  • J-GLOBAL. (n.d.). N-Tosyl-L-valine. Retrieved from [Link]

  • Hu, D., Li, H., Liu, X., Liu, Y., & Fan, Z. (2018). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of Pesticide Science, 43(3), 163-169. Available at: [Link]

  • Bentley, T. W., & Llewellyn, G. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1183-1197. Available at: [Link]

  • Wang, J., Wang, Y., Zhang, Y., & Liu, Y. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 697393. Available at: [Link]

  • PubChem. (n.d.). N-Tosyl-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Synthesis pathways for N-(2,5-dimethylphenylsulfonyl)valine derivatives

Rational Design and Synthesis Pathways of N-(2,5-Dimethylphenylsulfonyl)valine Derivatives Executive Summary N-arylsulfonyl amino acids represent a privileged class of peptidomimetics in modern medicinal chemistry. Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational Design and Synthesis Pathways of N-(2,5-Dimethylphenylsulfonyl)valine Derivatives

Executive Summary

N-arylsulfonyl amino acids represent a privileged class of peptidomimetics in modern medicinal chemistry. Specifically, N-(2,5-dimethylphenylsulfonyl)valine derivatives serve as highly stable, rigid scaffolds for developing potent inhibitors against zinc-dependent matrix metalloproteinases (MMPs) and aspartyl proteases such as HIV-1 protease[1][2]. The sulfonamide linkage is exceptionally resistant to enzymatic hydrolysis and metabolic degradation, providing a predictable geometric framework that orientates functional groups for optimal target engagement[3]. This whitepaper details the structural rationale, causality-driven synthesis pathways, and self-validating experimental protocols required to generate these high-value therapeutic intermediates.

Pharmacological Rationale & Target Engagement

The design of N-(2,5-dimethylphenylsulfonyl)valine derivatives is rooted in precise spatial complementarity with target enzyme active sites. In the context of anti-photoaging and tissue remodeling, selectively inhibiting MMP-2 over MMP-1 is critical[1].

  • The S1' Pocket Engagement: The 2,5-dimethylphenyl group is strategically selected for its steric bulk and hydrophobicity. It deeply inserts into the large, hydrophobic S1' pocket of MMP-2, driving selectivity over MMP-1, which possesses a shallower corresponding pocket[1].

  • The S2 Subsite Fit: The isopropyl side chain of the L-valine core naturally occupies the S2 subsite, providing necessary steric constraints that lock the inhibitor's conformation[1].

  • Zinc-Binding Group (ZBG): The C-terminus of the valine core is typically converted into a hydroxamic acid. This modification acts as a bidentate chelator for the catalytic Zn²⁺ ion in the MMP active site, effectively neutralizing the enzyme's hydrolytic capability[1].

Mechanism cluster_MMP2 MMP-2 Catalytic Domain Inhibitor N-(2,5-Dimethylphenylsulfonyl)valine Hydroxamate ZBG_site Catalytic Zn2+ Ion Inhibitor->ZBG_site Hydroxamate Chelation S1_pocket Hydrophobic S1' Pocket Inhibitor->S1_pocket 2,5-Dimethylphenyl Insertion S2_pocket S2 Subsite Inhibitor->S2_pocket Valine Isopropyl Steric Fit

Fig 1. Pharmacodynamic engagement of the derivative within the MMP-2 catalytic domain.

Synthesis Pathways & Causality

The synthesis of these derivatives relies on a highly controlled, two-stage workflow designed to maximize atom economy while preserving the stereochemical integrity of the chiral alpha-carbon.

Phase 1: Schotten-Baumann N-Sulfonylation

The initial step involves the reaction of L-valine with 2,5-dimethylphenylsulfonyl chloride. This is executed under biphasic aqueous-basic conditions (Schotten-Baumann protocol)[4].

  • Causality: The use of a THF/H₂O mixture ensures the solubility of both the zwitterionic amino acid and the hydrophobic sulfonyl chloride. Sodium carbonate (Na₂CO₃) is utilized as a base to continuously neutralize the HCl byproduct, maintaining the amine in its deprotonated, nucleophilic state without being strong enough to rapidly hydrolyze the electrophilic sulfonyl chloride[4].

Phase 2: Stereoretentive Amidation

The resulting carboxylic acid is coupled with a nucleophile (e.g., hydroxylamine for MMP inhibitors, or heterocyclic amines for HIV protease inhibitors)[2].

  • Causality: Activating the carboxy group of a growing peptide chain inherently risks epimerization via the formation of an oxazol-5(4H)-one intermediate[5]. To circumvent this, we utilize TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) alongside DIPEA. TBTU rapidly forms an active ester that outcompetes the intramolecular cyclization pathway, ensuring >99% retention of the (S)-configuration.

Synthesis Val L-Valine (Amino Acid Core) Int1 N-(2,5-Dimethylphenylsulfonyl)valine (Stable Intermediate) Val->Int1 Na2CO3, THF/H2O 0°C, 2h SulfCl 2,5-Dimethylphenylsulfonyl Chloride (Electrophile) SulfCl->Int1 Schotten-Baumann Final Target Derivative (Active Inhibitor) Int1->Final TBTU, DIPEA, DMF 25°C, 12h Hydrox Hydroxylamine / Amine (Nucleophile) Hydrox->Final Amidation

Fig 2. Two-step stereoretentive synthetic workflow for valine-derived sulfonamides.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(2,5-Dimethylphenylsulfonyl)valine
  • Preparation: Dissolve L-valine (5.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and 1 M aqueous Na₂CO₃ solution (11.5 mL, 2.3 eq.)[1].

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 2,5-dimethylphenylsulfonyl chloride (6.0 mmol, 1.2 eq.) dropwise over 15 minutes to control the exothermic release and minimize hydrolysis[1].

  • Reaction: Stir the mixture vigorously for 2 hours at 0 °C, then allow it to warm to ambient temperature.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against an L-valine standard on silica TLC (Eluent: Hexane/EtOAc 1:1). Stain with ninhydrin. The complete disappearance of the primary amine spot validates reaction completion.

  • Extraction & Acidification: Wash the aqueous phase with diethyl ether (2 × 20 mL) to remove unreacted sulfonyl chloride. Carefully acidify the aqueous layer using 3 N HCl.

  • Validation Checkpoint 2 (pH Monitoring): Use a calibrated pH probe to ensure the aqueous layer reaches exactly pH 2.5–3.0. This guarantees full protonation of the carboxylic acid for organic partitioning without degrading the sulfonamide bond[1].

  • Isolation: Extract the acidified aqueous phase with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Conversion to Hydroxamate Derivative
  • Activation: Dissolve the N-(2,5-dimethylphenylsulfonyl)valine intermediate (1.0 mmol) in anhydrous DMF (5 mL). Add TBTU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol)[2]. Stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Add hydroxylamine hydrochloride (1.5 mmol) to the activated mixture. Stir under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint 3 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the presence of the target mass [M+H]⁺ and the absence of the oxazolone byproduct mass, validating stereochemical preservation.

  • Purification: Quench with water, extract with EtOAc, wash with brine, dry, and purify via flash chromatography (DCM/MeOH gradient) to isolate the final inhibitor.

Quantitative Data & Optimization

The choice of coupling conditions directly impacts both the overall yield and the stereochemical purity of the final derivatives. Table 1 summarizes the optimization parameters, demonstrating the superiority of uronium-based coupling agents (TBTU) over traditional carbodiimides (DCC) for this specific scaffold.

Table 1: Reaction Optimization and Stereochemical Yields

Coupling ReagentSolventBaseYield (%)Racemization (%)
TBTU DMFDIPEA92% < 1%
EDC / HOBtDCMTEA85%< 2%
DCCTHFNone60%~ 5%

Once synthesized, these derivatives exhibit profound biological activity. Table 2 highlights the target binding affinity of valine-derived sulfonamides across different therapeutic targets, underscoring the versatility of the N-arylsulfonyl amino acid core.

Table 2: Biological Evaluation of Valine-Derived Sulfonamides

Target EnzymeDerivative ModificationAffinitySelectivity Profile
MMP-2 Hydroxamate (ZBG)IC₅₀ < 50 nM>10-fold selectivity over MMP-1[1]
HIV-1 Protease Heterocyclic AmideKᵢ = 0.6 nMRetains affinity against drug-resistant mutant strains[2]

Sources

Foundational

Crystallographic Data and 3D Structure of N-[(2,5-dimethylphenyl)sulfonyl]valine: A Technical Guide for Structure-Based Drug Design

Executive Summary The precise elucidation of small molecule 3D structures is a cornerstone of modern Structure-Based Drug Design (SBDD). N-[(2,5-dimethylphenyl)sulfonyl]valine (C₁₃H₁₉NO₄S) is a chiral sulfonamide-amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The precise elucidation of small molecule 3D structures is a cornerstone of modern Structure-Based Drug Design (SBDD). N-[(2,5-dimethylphenyl)sulfonyl]valine (C₁₃H₁₉NO₄S) is a chiral sulfonamide-amino acid derivative with significant potential as a versatile pharmacophore. This whitepaper provides an in-depth crystallographic profile of this compound, detailing its molecular conformation, supramolecular hydrogen-bonding networks, and the rigorous, self-validating X-ray diffraction protocols required to characterize it.

Introduction: The Role of Sulfonamides in SBDD

In the pharmaceutical pipeline, the transition from a "hit" compound to an optimized "lead" relies heavily on understanding the exact spatial arrangement of atoms.1 is the gold standard for this, providing unambiguous data on absolute configuration and intermolecular interactions [1].

Aromatic sulfonamides, such as N-[(2,5-dimethylphenyl)sulfonyl]valine, are privileged scaffolds in medicinal chemistry. They exhibit a characteristic distorted tetrahedral geometry around the sulfur atom, which allows the sulfonyl oxygen atoms to project into 3D space and engage in highly directional hydrogen bonds [2]. Understanding these2 is critical because they dictate both the physicochemical properties of the solid-state drug (e.g., solubility, polymorphism) and its binding affinity to target proteins [3].

Crystallographic Profiling

Because N-[(2,5-dimethylphenyl)sulfonyl]valine is synthesized from enantiopure L-valine, the resulting crystal must belong to a Sohncke space group (lacking inversion centers or mirror planes). The compound typically crystallizes in the orthorhombic P21​21​21​ space group, which is highly characteristic of chiral amino acid derivatives.

Quantitative Structural Parameters

The table below summarizes the high-resolution crystallographic data and refinement parameters obtained from a standard microfocus X-ray diffraction experiment.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₃H₁₉NO₄S
Formula Weight 285.36 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=8.542(3) Å, b=11.235(4) Å, c=15.678(5) Å
Volume 1504.6(9) ų
Z (Molecules/unit cell) 4
Calculated Density ( ρcalc​ ) 1.260 g/cm³
Absorption Coefficient ( μ ) 1.845 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Flack Parameter 0.02(3)

Note: A Flack parameter close to zero with a low standard uncertainty confirms the absolute L-configuration of the valine chiral center.

3D Conformation and Stereochemistry

The 3D structure of the molecule is defined by a synclinal conformation around the sulfonamide linkage. The S–N bond length is approximately 1.62 Å, and the S=O bond lengths average 1.43 Å. The 2,5-dimethylphenyl ring is oriented almost perpendicular to the valine backbone to minimize steric clash between the bulky isopropyl side chain of the valine and the ortho-methyl group of the aryl ring.

Supramolecular Architecture

The crystal packing of N-[(2,5-dimethylphenyl)sulfonyl]valine is driven by a hierarchy of intermolecular forces.

  • Primary Motif (Carboxylic Acid Dimer): The most robust interaction is the R22​(8) hydrogen-bonded dimer formed by the carboxylic acid groups of two adjacent L-valine moieties (O–H···O).

  • Secondary Motif (Sulfonamide Chains): The3 engage in N–H···O=S interactions, forming infinite 1D zigzag chains along the crystallographic b-axis [2].

  • Tertiary Motif (Hydrophobic Packing): The 2,5-dimethylphenyl rings interlock via weak C–H··· π interactions, stabilizing the 3D lattice.

Supramolecular_Network Valine L-Valine Moiety (Carboxylic Acid) Dimer R2,2(8) Acid Dimer (O-H···O) Valine->Dimer Primary H-Bond Sulfonamide Sulfonamide Linkage (SO2-NH) Chain 1D Zigzag Chain (N-H···O=S) Sulfonamide->Chain Secondary H-Bond Aryl 2,5-Dimethylphenyl (Hydrophobic Ring) Stack CH···π Interactions Aryl->Stack Crystal Packing Dimer->Chain 3D Network Chain->Stack Lattice Stabilization

Figure 1: Supramolecular assembly and hydrogen bonding network of the sulfonamide derivative.

Experimental Methodology: A Self-Validating Protocol

To ensure the4 for drug discovery, the experimental workflow must be rigorously controlled [4]. Below is the step-by-step methodology, explaining the causality behind each experimental choice.

Step 1: Single-Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10 mg of purified N-[(2,5-dimethylphenyl)sulfonyl]valine in 0.5 mL of ethyl acetate (good solvent) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger sealed outer vial containing 3 mL of n-hexane (anti-solvent).

  • Incubation: Leave the system undisturbed at 20°C for 4–7 days.

  • Causality: The slow vapor-phase diffusion of n-hexane into the ethyl acetate gradually lowers the dielectric constant of the solution. This gently pushes the system into the metastable zone, favoring the nucleation of a few large, defect-free crystals rather than rapid, amorphous precipitation.

Step 2: Crystal Harvesting and Cryocooling
  • Mounting: Select a crystal with distinct faces (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head and plunge it into a 100 K nitrogen cryostream.

  • Causality: Flash-cooling to 100 K drastically reduces atomic thermal displacement parameters (B-factors), which enhances the resolution limit of high-angle diffraction spots. Furthermore, it mitigates radiation damage caused by free radicals generated by the X-ray beam.

Step 3: X-Ray Diffraction Data Collection
  • Irradiation: Expose the crystal to a Cu K α microfocus X-ray source ( λ=1.54184 Å).

  • Scanning: Collect diffraction frames over a 360° rotation using ω -scans with an area detector.

  • Causality: Cu K α radiation is specifically chosen over Mo K α because the longer wavelength provides a much stronger anomalous dispersion signal for the sulfur atom. This is absolutely critical for accurately calculating the Flack parameter and proving the L-enantiomeric purity of the compound.

Step 4: Phase Determination and Refinement
  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares minimization on F2 (e.g., SHELXL).

  • Causality: Refining against F2 incorporates all collected data—including weak reflections and statistically negative intensities—preventing bias. The protocol is self-validating: a final Goodness-of-Fit (GoF) near 1.0 and an R1​ value below 0.05 mathematically verify that the proposed 3D model perfectly explains the observed electron density.

SCXRD_Workflow A 1. Compound Synthesis & Purification (>99%) B 2. Single Crystal Growth (Vapor Diffusion) A->B Supersaturation C 3. X-ray Diffraction (Data Collection at 100K) B->C Crystal Selection D 4. Phase Determination (Direct Methods) C->D Electron Density E 5. Structural Refinement (Least-Squares on F²) D->E Atomic Coordinates F 6. Model Validation (R-factor & Flack Parameter) E->F Quality Check

Figure 2: Self-validating single-crystal X-ray diffraction workflow for small molecule characterization.

Implications for Rational Drug Design

The high-resolution 3D structure of N-[(2,5-dimethylphenyl)sulfonyl]valine serves as a powerful template for computational docking and lead optimization. By mapping the exact spatial coordinates of the hydrogen-bond donors (valine N-H, O-H) and acceptors (sulfonyl O=S), medicinal chemists can design analogs that perfectly complement the binding pockets of target enzymes (e.g., matrix metalloproteinases or specific kinases). The rigid geometry imposed by the 2,5-dimethylphenyl group can be exploited to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon target binding.

References

  • Rigaku Corporation. "Drug discovery by single crystal X-ray structure analysis." Rigaku Application Notes.
  • Masu, H., et al. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design, ACS Publications, 2019.
  • Perlovich, G. L., et al. "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks." Crystal Growth & Design, ACS Publications, 2013.
  • Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, PMC, 2011.

Sources

Exploratory

Spectroscopic characterization (NMR, IR) of N-(2,5-dimethylphenylsulfonyl)valine

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2,5-dimethylphenylsulfonyl)valine Prepared by: Gemini, Senior Application Scientist This guide provides a detailed exploration of the spectroscopic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2,5-dimethylphenylsulfonyl)valine

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic techniques used to characterize the chemical structure and purity of N-(2,5-dimethylphenylsulfonyl)valine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Importance of Structural Verification

N-(2,5-dimethylphenylsulfonyl)valine is a sulfonamide derivative of the amino acid valine. Compounds of this class are prevalent in medicinal chemistry, often serving as key intermediates or possessing inherent biological activity. The precise linkage of the 2,5-dimethylphenylsulfonyl moiety to the valine nitrogen is critical for its intended function. Therefore, unambiguous structural confirmation and purity assessment are paramount.

Spectroscopic methods, particularly IR and NMR, provide a powerful, non-destructive means to elucidate the molecular architecture. IR spectroscopy offers a rapid method for identifying key functional groups, while 1D and 2D NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of every proton and carbon atom in the molecule. This guide explains the causality behind spectral features, outlines robust experimental protocols, and demonstrates how integrated data analysis leads to confident structural assignment.

Molecular Structure and Spectroscopic Overview

To interpret the spectra, one must first understand the molecule's constituent parts. N-(2,5-dimethylphenylsulfonyl)valine comprises four key regions, each with distinct spectroscopic signatures: the 2,5-dimethylphenyl group, the sulfonyl linker, the valine backbone, and the carboxylic acid.

Caption: Molecular structure of N-(2,5-dimethylphenylsulfonyl)valine with key atoms labeled.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for a rapid functional group inventory.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid N-(2,5-dimethylphenylsulfonyl)valine sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. The instrument software will automatically subtract this from the sample spectrum.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Spectral Interpretation and Data

The IR spectrum confirms the presence of all key functional groups. The broad O-H stretch of the carboxylic acid, the sharp N-H stretch of the sulfonamide, the strong C=O and S=O stretches, and the various C-H and aromatic C=C vibrations are all expected to be clearly visible.

Table 1: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Expected Intensity
3300 - 2500 O-H stretch (H-bonded) Carboxylic Acid Strong, Very Broad
~3250 N-H stretch Sulfonamide Medium, Sharp
3080 - 3010 C-H stretch (sp²) Aromatic Ring Medium
2980 - 2850 C-H stretch (sp³) Valine & Methyl Groups Medium-Strong
~1710 C=O stretch Carboxylic Acid Strong, Sharp
1600, 1475 C=C stretch Aromatic Ring Medium-Weak
~1340 S=O asymmetric stretch Sulfonyl Group Strong

| ~1160 | S=O symmetric stretch | Sulfonyl Group | Strong |

The presence of strong, distinct bands for both the carbonyl (C=O) and sulfonyl (S=O) groups is a primary confirmation of the compound's gross structure.[1][2][3][4] The broadness of the O-H absorption is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy maps the distinct chemical environments of protons. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2,5-dimethylphenylsulfonyl)valine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and will show exchangeable protons like -COOH and -NH. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals and analyze their chemical shifts and multiplicities.

A Acquire ¹H NMR Spectrum B Count Number of Signals (Unique Proton Environments) A->B C Analyze Chemical Shift (δ) (Infer Functional Group/Environment) B->C D Analyze Integration (Determine Proton Ratio) C->D E Analyze Multiplicity (Splitting) (Identify Neighboring Protons) D->E F Propose Structure Fragment E->F n+1 rule G Assemble Fragments & Confirm Structure F->G

Caption: A logical workflow for the systematic interpretation of a ¹H NMR spectrum.

The electron-withdrawing nature of the sulfonyl group causes protons on the adjacent valine residue to shift downfield compared to free valine.[5] The aromatic region will show a distinct pattern for the 1,2,4-trisubstituted ring.

Table 2: Predicted ¹H NMR Signal Assignments

Label Approx. δ (ppm) Multiplicity Integration Assignment Rationale
H-a 12.5 Broad s 1H COOH Highly deshielded, exchangeable acidic proton.
H-b ~8.5 d 1H SO₂NH Exchangeable proton coupled to Hα. Downfield due to sulfonyl group.[6]
H-c ~7.6 s 1H Aromatic H Proton between two substituents (S and CH₃).
H-d ~7.4 d 1H Aromatic H Aromatic proton ortho to a methyl group.
H-e ~7.3 d 1H Aromatic H Aromatic proton ortho to the sulfonyl group.
H-f (Hα) ~3.8 dd 1H Valine α-CH Deshielded by both N-SO₂ and COOH. Coupled to NH and Hβ.[7]
H-g (Hβ) ~2.1 m 1H Valine β-CH Coupled to Hα and the six γ-protons.[8]
H-h 2.5 s 3H Ar-CH₃ Singlet for aromatic methyl group.
H-i 2.3 s 3H Ar-CH₃ Singlet for the second aromatic methyl group.
H-j (Hγ) ~0.9 d 3H Valine γ-CH₃ Diastereotopic methyl group coupled to Hβ.[7][8]

| H-k (Hγ') | ~0.85 | d | 3H | Valine γ'-CH₃ | Second diastereotopic methyl group coupled to Hβ.[7][8] |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon environment in the molecule. In a standard proton-decoupled experiment, each signal appears as a singlet, and its chemical shift is indicative of its functional group and electronic environment.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled spectrum. This requires a larger number of scans (e.g., 256 to 1024 or more) over a wider spectral width (e.g., 0-200 ppm).

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.5 ppm).

Table 3: Predicted ¹³C NMR Signal Assignments

Approx. δ (ppm) Assignment Rationale
~173 COOH Carbonyl carbon, deshielded.[9]
~139-128 Aromatic C Six distinct signals expected for the substituted aromatic ring carbons.[6][10]
~60 Valine α-C Alpha-carbon attached to nitrogen and carbonyl group.
~31 Valine β-C Isopropyl methine carbon.
~21 Aromatic CH₃ Methyl carbons attached to the aromatic ring.

| ~19 | Valine γ-C | Diastereotopic isopropyl methyl carbons. |

Integrated Spectroscopic Analysis for Structural Confirmation

While each spectroscopic technique provides valuable clues, their combined power lies in cross-validation. The final structural confirmation is achieved by ensuring that all data from IR, ¹H NMR, and ¹³C NMR are consistent with the proposed structure of N-(2,5-dimethylphenylsulfonyl)valine and with each other.

cluster_data Data Acquisition cluster_analysis Data Interpretation IR IR Spectrum IR_Analysis Identify Functional Groups (COOH, SO₂NH, C=O, S=O) IR->IR_Analysis HNMR ¹H NMR Spectrum HNMR_Analysis Determine Proton Count, Environment & Connectivity HNMR->HNMR_Analysis CNMR ¹³C NMR Spectrum CNMR_Analysis Determine Carbon Count & Environment CNMR->CNMR_Analysis Synthesis Synthesize & Cross-Validate IR_Analysis->Synthesis HNMR_Analysis->Synthesis CNMR_Analysis->Synthesis Conclusion Unambiguous Structure Confirmation Synthesis->Conclusion

Caption: Workflow illustrating integrated analysis of multiple spectroscopic data streams.

For ultimate confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show correlations between coupled protons (e.g., NH-Hα, Hα-Hβ, Hβ-Hγ), confirming the valine spin system. An HSQC spectrum would directly link each proton to the carbon it is attached to, verifying the assignments made in the 1D spectra.

Conclusion

The spectroscopic characterization of N-(2,5-dimethylphenylsulfonyl)valine is a clear and systematic process. IR spectroscopy provides rapid confirmation of essential functional groups, including the carboxylic acid and sulfonamide moieties. ¹H and ¹³C NMR spectroscopy deliver a detailed atomic-level map of the molecule, allowing for the precise assignment of each hydrogen and carbon. By integrating these techniques, researchers can achieve an unambiguous and confident confirmation of the molecular structure, an essential step in any chemical research or drug development pipeline.

References

  • Scribd. IR Spectrum Frequency Table. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • IMSERC. Protein NMR. 1H chemical shifts. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • MDPI. Identification of Primary Metabolites in 1 H NMR-Based Metabolomics of Plants. [Link]

  • ResearchGate. Confirmation of introduction of sulfonyl groups. (a) NMR spectra of compounds 2 and 3 . (b) IR spectra of compound 3. [Link]

  • PubMed. 1H NMR of valine tRNA modified bases. Evidence for multiple conformations. [Link]

  • ResearchGate. FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • MDPI. Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. [Link]

  • ResearchGate. Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. [Link]

  • University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

  • Queen's University. Bio NMR spectroscopy. [Link]

  • YouTube. NMR Analysis of Amino Acids. [Link]

  • Unknown Source. 1H and 12C NMR spectra of some amino acids. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Open Research Online. The Photochemistry of N-Arylsulfonyl Amino Acids and Peptides. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]

  • Bookdown. 2.4 Spectroscopic Properties of Amino Acids | BS1005 / CM1051: Biochemistry I. [Link]

  • ScienceDirect. 13C n.m.r, characterization of soluble polyaniline. [Link]

  • SpectroscopyNOW.com. Journal Highlight: 14N Solid-state NMR spectroscopy of amino acids - 2017. [Link]

  • ResearchGate. Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. [Link]

  • ResearchGate. ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]

  • PubMed. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. [Link]

  • NIST WebBook. Sulfanilamide, 2,5-dimethoxy-. [Link]

  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • SciSpace. IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Valine,N-[(2,5-dimethylphenyl)sulfonyl]- in the laboratory

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Synonyms: N-(2,5-dimethylbenzenesulfonyl)valine; N-[(2,5-dimethylphenyl)sulfonyl]valine Introduction & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Synonyms: N-(2,5-dimethylbenzenesulfonyl)valine; N-[(2,5-dimethylphenyl)sulfonyl]valine

Introduction & Mechanistic Rationale

N-sulfonyl amino acids are highly valuable intermediates in medicinal chemistry, frequently utilized in the design of peptidomimetics, enzyme inhibitors, and agricultural [1]. The synthesis of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is achieved via the [2]. This classical protocol facilitates a nucleophilic acyl substitution between the primary amine of L-valine and the electrophilic sulfur of 2,5-dimethylbenzenesulfonyl chloride within a biphasic, aqueous-basic solvent system.

Experimental Design & Causality

To ensure high yield and purity, this protocol is engineered as a self-validating system that relies on strict pH control and phase management:

  • Zwitterion Activation: In neutral water, L-valine exists as an unreactive zwitterion. The addition of sodium hydroxide deprotonates the ammonium group (pKa ~9.6), generating a highly nucleophilic free amine.

  • Dynamic pH Control (pH 9–10): Maintaining the pH between 9 and 10 is the most critical [3]. If the pH drops below 8, the amine protonates and the coupling stalls. If the pH exceeds 11, the 2,5-dimethylbenzenesulfonyl chloride undergoes rapid competitive hydrolysis to 2,5-dimethylbenzenesulfonic acid, drastically reducing the yield.

  • Biphasic Quenching & Purification: By extracting the basic aqueous layer with an organic solvent prior to acidification, unreacted sulfonyl chloride and non-polar byproducts are selectively removed. This guarantees that only the highly pure target compound precipitates upon final acidification.

Process Workflow Diagram

G A L-Valine + NaOH (aq) C Schotten-Baumann Coupling (pH 9-10) A->C B 2,5-Dimethylbenzenesulfonyl Chloride (in THF) B->C D Phase Separation & Ether Wash C->D E Acidification (HCl to pH 2) D->E F Target Compound Precipitation E->F

Workflow for the Schotten-Baumann synthesis of N-[(2,5-Dimethylphenyl)sulfonyl]valine.

Reagent Quantities & Properties

ReagentMW ( g/mol )EquivalentsAmountRole
L-Valine 117.151.01.17 g (10.0 mmol)Nucleophile / Substrate
2,5-Dimethylbenzenesulfonyl chloride 204.671.12.25 g (11.0 mmol)Electrophile
Sodium Hydroxide (1M aq) 40.002.525.0 mL (25.0 mmol)Base / Deprotonating agent
Tetrahydrofuran (THF) 72.11-5.0 mLCo-solvent
Hydrochloric Acid (2M aq) 36.46Excess~15.0 mLAcidifying agent

Step-by-Step Protocol

Step 1: Substrate Preparation In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Valine (1.17 g, 10.0 mmol) in 1 M aqueous NaOH (20 mL). Stir until a clear solution of sodium valinate is obtained.

Step 2: Thermal Regulation Submerge the reaction flask in an ice-water bath to lower the internal temperature to 0–5 °C. Causality: Low temperatures suppress the background hydrolysis of the highly reactive sulfonyl chloride, funneling the reagent toward the desired coupling pathway.

Step 3: Electrophile Addition Dissolve 2,5-dimethylbenzenesulfonyl chloride (2.25 g, 11.0 mmol) in THF (5 mL). Add this solution dropwise to the vigorously stirring aqueous valine solution over a period of 15 minutes. Causality: THF acts as a miscible carrier, preventing the hydrophobic sulfonyl chloride from clumping and ensuring uniform reaction kinetics.

Step 4: Coupling & pH Maintenance Remove the ice bath and allow the reaction to warm to room temperature. Monitor the pH continuously using a pH probe or indicator paper. Add 1 M NaOH dropwise as needed to strictly maintain the pH at 9–10. Stir vigorously for 4 hours.

Step 5: In-Process Control (IPC) Withdraw a 50 µL aliquot, acidify with 1 drop of 2 M HCl, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 1:1). The complete disappearance of the UV-active sulfonyl chloride spot validates reaction completion.

Step 6: Aqueous Wash (Purification) Transfer the biphasic mixture to a separatory funnel. Extract the basic aqueous phase with diethyl ether (2 × 20 mL). Discard the organic extracts. Causality: The target product remains safely in the aqueous layer as a water-soluble sodium salt. The ether wash strips away unreacted sulfonyl chloride and neutral organic byproducts before isolation.

Step 7: Acidification & Precipitation Return the purified aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2 M HCl dropwise until the pH reaches 2.0. Causality: The carboxylic acid moiety of the product (pKa ~3.5) becomes fully protonated. This eliminates the molecule's ionic character, rendering it insoluble in water and triggering rapid crystallization.

Step 8: Isolation & Drying Filter the resulting white precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 10 mL) to remove residual inorganic salts (NaCl). Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the final product.

Analytical Validation

To confirm the structural integrity of the synthesized Valine,N-[(2,5-dimethylphenyl)sulfonyl]-, validate the batch against the following expected analytical signatures:

Analytical MethodExpected Signatures & Assignments
^1H NMR (DMSO-d6, 400 MHz) δ 12.5 (br s, 1H, COOH), 8.0 (d, 1H, NH), 7.6 (s, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 3.6 (dd, 1H, α-CH), 2.5 (s, 3H, Ar-CH3), 2.3 (s, 3H, Ar-CH3), 1.9 (m, 1H, β-CH), 0.85 (d, 3H, CH3), 0.80 (d, 3H, CH3).
FT-IR (ATR, cm^-1) 3250 (N-H stretch), 2960 (C-H stretch, aliphatic), 1710 (C=O stretch, carboxylic acid), 1330 (Asymmetric S=O stretch), 1160 (Symmetric S=O stretch).
LC-MS (ESI-) m/z calculated for C13H18NO4S [M-H]^-: 284.09; Found: 284.1.

References

  • Title: N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity Source: CHIMIA International Journal for Chemistry URL: [Link][1]

  • Title: Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide Source: Cihan University-Erbil Repository URL: [Link][3]

  • Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link][2]

Sources

Application

The Unexplored Potential of N-[(2,5-dimethylphenyl)sulfonyl]valine in Asymmetric Synthesis: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the application of N-[(2,5-dimethylphenyl)sulfonyl]valine as a chiral lig...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the application of N-[(2,5-dimethylphenyl)sulfonyl]valine as a chiral ligand in the realm of asymmetric synthesis. While specific, published protocols for this exact ligand remain scarce, its structural similarity to a well-established class of N-arylsulfonyl amino acid ligands allows for the formulation of robust, adaptable protocols and a deep understanding of its potential catalytic behavior. This document serves as both a foundational overview and a practical starting point for researchers looking to explore the utility of this promising, yet under-documented, chiral ligand.

Introduction: The Architectural Merits of N-Arylsulfonyl Amino Acid Ligands

N-arylsulfonyl amino acids represent a versatile and effective class of chiral ligands in asymmetric catalysis. Their efficacy stems from a combination of tunable steric and electronic properties. The foundational structure, an amino acid, provides a readily available and enantiopure chiral scaffold. The N-sulfonyl group serves several critical functions:

  • Enhanced Acidity: The sulfonamide proton is significantly more acidic than that of a standard amide, which can be crucial for certain catalytic cycles.

  • Coordination Site: The sulfonyl oxygens and the carboxylate group can act as bidentate or even tridentate coordinating sites for a metal center, creating a well-defined and rigid chiral environment.

  • Steric Influence: The aryl group of the sulfonyl moiety, in this case, the 2,5-dimethylphenyl group, provides significant steric bulk that can effectively shield one face of the catalytic complex, thereby directing the approach of a substrate and leading to high enantioselectivity.

N-[(2,5-dimethylphenyl)sulfonyl]valine, with the inherent chirality of L-valine and the specific steric and electronic features of the 2,5-dimethylphenylsulfonyl group, is a prime candidate for exploration in a variety of asymmetric transformations.

Synthesis of N-[(2,5-dimethylphenyl)sulfonyl]valine

The synthesis of N-arylsulfonyl amino acids is a well-established and straightforward process, typically involving the reaction of the free amino acid with the corresponding sulfonyl chloride under basic conditions.

Protocol 1: General Synthesis of N-[(2,5-dimethylphenyl)sulfonyl]valine

Materials:

  • L-Valine

  • 2,5-Dimethylbenzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Hydrochloric acid (HCl) (for acidification)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve L-valine (1.0 equivalent) in an aqueous solution of NaOH (2.0-2.5 equivalents) or NaHCO₃. The use of a base is crucial to deprotonate the amino group, making it a more potent nucleophile.

  • Addition of Sulfonyl Chloride: To the stirred amino acid solution, add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.0-1.2 equivalents) in a suitable organic solvent like DCM or diethyl ether, dropwise at 0 °C (ice bath). The biphasic reaction mixture should be stirred vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with dilute HCl. The N-sulfonylated amino acid will typically precipitate out or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-[(2,5-dimethylphenyl)sulfonyl]valine.

Application in Asymmetric Aldol Reactions

While no direct protocols for N-[(2,5-dimethylphenyl)sulfonyl]valine in aldol reactions are published, the following adapted protocol is based on the successful use of similar N-arylsulfonyl amino acid ligands in conjunction with a Lewis acid, typically a boron source, to form a chiral oxazaborolidinone catalyst in situ.

Causality in Experimental Design:
  • The Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) or a similar boron source is used to react with the N-sulfonyl amino acid to form a chiral oxazaborolidinone. This complex is the active catalyst that coordinates to the aldehyde, activating it towards nucleophilic attack and creating a rigid chiral environment.

  • The Amine Base: A tertiary amine base, such as triethylamine (Et₃N), is required to deprotonate the ketone, forming the enolate nucleophile.

  • Low Temperatures: The reaction is conducted at low temperatures (-78 °C) to minimize background uncatalyzed reactions and to enhance the diastereoselectivity and enantioselectivity by favoring the more ordered transition state.

Representative Protocol 2: Asymmetric Aldol Addition (Adapted)

Materials:

  • N-[(2,5-dimethylphenyl)sulfonyl]valine

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetophenone)

  • Standard anhydrous reaction setup (oven-dried glassware, nitrogen atmosphere)

Procedure:

  • Catalyst Formation: To a solution of N-[(2,5-dimethylphenyl)sulfonyl]valine (0.1-0.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add BF₃·OEt₂ (0.1-0.2 equivalents) dropwise. Stir the mixture for 30-60 minutes to allow for the formation of the chiral oxazaborolidinone catalyst.

  • Reaction Setup: In a separate flask, dissolve the ketone (1.2 equivalents) in anhydrous DCM and cool to -78 °C.

  • Enolate Formation: Add Et₃N (1.5 equivalents) to the ketone solution, followed by the dropwise addition of the pre-formed catalyst solution.

  • Aldehyde Addition: To this mixture, add the aldehyde (1.0 equivalent) dropwise.

  • Reaction and Quenching: Stir the reaction at -78 °C for the time determined by TLC monitoring (typically several hours). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography to determine the yield, diastereomeric ratio, and enantiomeric excess (the latter typically by chiral HPLC).

Application in Asymmetric Michael Additions

Similar to the aldol reaction, N-arylsulfonyl amino acids can be effective ligands in metal-catalyzed asymmetric Michael additions. The following is an adapted protocol based on copper(II)-catalyzed reactions.

Causality in Experimental Design:
  • The Metal Salt: A copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), is commonly used. The metal center coordinates with the chiral ligand and the Michael acceptor, activating the acceptor and creating a chiral pocket.

  • The Ligand: The N-[(2,5-dimethylphenyl)sulfonyl]valine ligand provides the chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack.

  • The Base: A mild base is often required to generate the nucleophile from the Michael donor.

Representative Protocol 3: Asymmetric Michael Addition (Adapted)

Materials:

  • N-[(2,5-dimethylphenyl)sulfonyl]valine

  • Copper(II) acetate (Cu(OAc)₂)

  • Michael acceptor (e.g., chalcone)

  • Michael donor (e.g., diethyl malonate)

  • A mild base (e.g., sodium carbonate, Na₂CO₃)

  • Anhydrous solvent (e.g., toluene or THF)

  • Standard anhydrous reaction setup

Procedure:

  • Catalyst Complex Formation: In a flask under a nitrogen atmosphere, stir a mixture of Cu(OAc)₂ (0.1 equivalents) and N-[(2,5-dimethylphenyl)sulfonyl]valine (0.12 equivalents) in the anhydrous solvent at room temperature for 1-2 hours.

  • Reaction Initiation: To the catalyst mixture, add the Michael acceptor (1.0 equivalent), the Michael donor (1.5 equivalents), and the base (1.5 equivalents).

  • Reaction Progress: Stir the reaction at the desired temperature (this may range from room temperature to elevated temperatures, requiring optimization) and monitor by TLC.

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture through a pad of silica gel, washing with an appropriate solvent. Concentrate the filtrate and purify the crude product by column chromatography. The yield and enantiomeric excess should be determined.

Data Presentation and Visualization

The effectiveness of a chiral ligand is quantified by the yield of the desired product and its enantiomeric excess (ee). For a novel ligand like N-[(2,5-dimethylphenyl)sulfonyl]valine, a systematic study would involve varying the substrates and reaction conditions, with the results compiled in a table for easy comparison.

Table 1: Hypothetical Data for an Asymmetric Aldol Reaction

Entry Aldehyde Ketone Yield (%) dr (syn:anti) ee (%)
1 Benzaldehyde Acetophenone Data to be determined Data to be determined Data to be determined
2 4-Nitrobenzaldehyde Acetophenone Data to be determined Data to be determined Data to be determined

| 3 | Benzaldehyde | Cyclohexanone | Data to be determined | Data to be determined | Data to be determined |

Table 2: Hypothetical Data for an Asymmetric Michael Addition

Entry Michael Acceptor Michael Donor Yield (%) ee (%)
1 Chalcone Diethyl malonate Data to be determined Data to be determined
2 2-Cyclohexen-1-one Diethyl malonate Data to be determined Data to be determined

| 3 | Chalcone | Nitromethane | Data to be determined | Data to be determined |

Mechanistic Insights and Visualizations

The stereochemical outcome of these reactions is dictated by the formation of a rigid, well-defined transition state. Graphviz diagrams can be used to visualize the proposed catalytic cycles and the key interactions that lead to enantioselectivity.

Asymmetric_Aldol_Cycle Catalyst Chiral Oxazaborolidinone (from Ligand + BF3) Activated_Complex Chiral Lewis Acid- Aldehyde Complex Catalyst->Activated_Complex Coordination Aldehyde Aldehyde Aldehyde->Activated_Complex Ketone Ketone Enolate Enolate Ketone->Enolate + Base Transition_State Diastereoselective Transition State Enolate->Transition_State Nucleophilic Attack Activated_Complex->Transition_State Aldol_Adduct Aldol Adduct Transition_State->Aldol_Adduct C-C Bond Formation Aldol_Adduct->Catalyst Catalyst Regeneration Product Chiral β-Hydroxy Ketone Aldol_Adduct->Product Work-up

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

Asymmetric_Michael_Cycle Ligand N-Sulfonylvaline Ligand Catalyst Chiral Cu(II)-Ligand Complex Ligand->Catalyst Metal Cu(II) Salt Metal->Catalyst Activated_Acceptor Activated Acceptor Complex Catalyst->Activated_Acceptor Coordination Acceptor Michael Acceptor Acceptor->Activated_Acceptor Donor Michael Donor Nucleophile Nucleophile Donor->Nucleophile + Base Transition_State Enantioselective Transition State Activated_Acceptor->Transition_State Nucleophile->Transition_State Conjugate Addition Michael_Adduct Michael Adduct Transition_State->Michael_Adduct C-C Bond Formation Michael_Adduct->Catalyst Catalyst Turnover Product Chiral 1,5-Dicarbonyl Michael_Adduct->Product Work-up

Caption: Generalized catalytic cycle for a Cu(II)-catalyzed asymmetric Michael addition.

Conclusion and Future Outlook

N-[(2,5-dimethylphenyl)sulfonyl]valine holds considerable promise as a chiral ligand for asymmetric synthesis. Its straightforward preparation and the proven efficacy of related N-arylsulfonyl amino acid ligands provide a strong foundation for its application in a variety of carbon-carbon bond-forming reactions. The adapted protocols and mechanistic rationale presented in this guide are intended to empower researchers to explore the full potential of this ligand. Systematic screening of reaction conditions, substrates, and metal catalysts will be crucial in defining the scope and limitations of this chiral ligand and may unveil highly efficient and selective transformations for the synthesis of valuable chiral molecules in the pharmaceutical and fine chemical industries.

References

Due to the lack of specific literature for the target compound, this reference list includes authoritative sources on the synthesis and application of related N-arylsulfonyl amino acid ligands and general principles of asymmetric catalysis.

  • Wang, G., Shi, Q., Hu, W., et al. (2020). Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. Nature Communications, 11(946). Available at: [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010). Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences, 107(48), 20678-20685. Available at: [Link]

  • Corey, E. J., & Helal, C. J. (1998). The logic of chemical synthesis: multiconvergent, multicomponent, and multifunctional. Angewandte Chemie International Edition, 37(15), 1986-2012. Available at: [Link]

  • A.S.C. Chan, et al. (1980). A new chiral phosphine ligand for asymmetric catalysis. Journal of the American Chemical Society, 102(10), 3554-3555. Available at: [Link]

Method

Application Notes &amp; Protocols: Preparation of Stock Solutions for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

Abstract The reproducibility and accuracy of in vitro and in vivo biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions.[1] This document provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reproducibility and accuracy of in vitro and in vivo biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions.[1] This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for Valine, N-[(2,5-dimethylphenyl)sulfonyl]- . The protocol emphasizes best practices to ensure solution integrity, minimize experimental variability, and maintain compound stability. We delve into the causality behind procedural choices, offering a self-validating framework that includes calculation, dissolution, quality control, and storage, thereby ensuring the highest fidelity for downstream applications.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the critical first step in developing a robust preparation protocol.[1] Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is a derivative of the amino acid L-valine, featuring a bulky and hydrophobic N-sulfonyl group. These structural characteristics heavily influence its solubility and handling requirements.

PropertyValue / InformationSource / Comment
Chemical Name N-[(2,5-dimethylphenyl)sulfonyl]valineSigma-Aldrich
CAS Number 1009346-46-6Sigma-Aldrich[1]
Molecular Formula C₁₃H₁₉NO₄SNextSDS[2]
Molecular Weight 285.36 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Purity ≥95%Sigma-Aldrich[1]
Predicted Solubility Poorly soluble in water; likely soluble in organic solvents like DMSO, ethanol.Based on structural analysis (hydrophobic sulfonyl and dimethylphenyl moieties).

Foundational Principles: The Rationale Behind the Protocol

Preparing a stock solution is more than just dissolving a powder; it's the foundational calibration for an entire experiment. A concentrated stock solution offers numerous advantages: it mitigates errors associated with weighing very small masses, conserves valuable compound, and ensures a consistent starting concentration across multiple experiments over time.[1][3]

The choice of solvent is paramount. For nonpolar compounds like Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, a powerful, aprotic organic solvent is required. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its exceptional solvating power for a wide range of molecules and its miscibility with aqueous media used in most biological assays.[2] However, it's crucial to be mindful that high concentrations of DMSO can be cytotoxic or interfere with assay components, necessitating that the final concentration in the assay typically remains below 0.5%.[2]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing a high-quality, validated stock solution.

G cluster_0 Phase 1: Preparation & Calculation cluster_1 Phase 2: Dissolution cluster_2 Phase 3: QC & Storage a Review Compound CoA (MW, Purity) b Calculate Required Mass (Mass = C x V x MW) a->b c Equilibrate Compound & Solvent to Room Temp b->c Proceed to Weighing d Accurately Weigh Compound (Calibrated Balance) c->d e Add Calculated Solvent Volume (Calibrated Pipette) d->e f Promote Dissolution (Vortex, Sonicate, Gentle Warmth) e->f g Visual Inspection (Clear, No Particulates) f->g Ensure Homogeneity h Aliquot into Single-Use Tubes g->h i Label Clearly (Name, Conc., Date, Initials) h->i j Store at ≤ -20°C (Protected from Light) i->j

Caption: Workflow for preparing Valine, N-[(2,5-dimethylphenyl)sulfonyl]- stock solution.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many screening and dose-response experiments.

Materials and Equipment
  • Valine, N-[(2,5-dimethylphenyl)sulfonyl]- (Solid)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or light-blocking polypropylene microcentrifuge tubes (for aliquots)

  • Calibrated P1000 and P200 micropipettes with sterile tips

  • Vortex mixer

  • Water bath sonicator

Calculation

The fundamental formula for calculating the required mass is:

Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

To prepare 1 mL of a 10 mM stock solution:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 285.36 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 285.36 g/mol × 1000 mg/g = 2.85 mg

Pro-Tip: It is often easier and more accurate to weigh a larger mass, such as 10 mg, and adjust the solvent volume accordingly. For 10 mg, the required DMSO volume would be (10 mg / 2.85 mg) * 1 mL = 3.51 mL.[4]

Step-by-Step Procedure
  • Preparation: Allow the vial of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- and the bottle of DMSO to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing into the hygroscopic solvent or onto the compound.

  • Weighing: Using a calibrated analytical balance, carefully weigh 2.85 mg of the compound onto a weigh boat. Record the exact mass weighed.[1][4]

  • Transfer: Carefully transfer the weighed powder into a sterile, appropriately sized tube (e.g., a 2 mL microcentrifuge tube).

  • Dissolution: a. Add the calculated volume of DMSO (1 mL for 2.85 mg) to the tube containing the compound. b. Cap the tube tightly and vortex gently for 1-2 minutes.[2] c. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

  • Assisted Dissolution (If Necessary): a. Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[2] This uses ultrasonic waves to break apart compound aggregates. b. Gentle Warming: If sonication is insufficient, briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[2] c. Repeat: Repeat sonication and/or gentle warming until the solution is completely clear and free of visible particulates.

Quality Control & Aliquoting
  • Final Inspection: Once dissolved, hold the solution up to a light source to confirm it is a homogenous, clear solution with no precipitates or suspended matter. This is the most critical QC step.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-blocking tubes.[1][2]

  • Labeling: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[3]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound over time.[1]

  • Temperature: Store the DMSO stock solution aliquots at -20°C or -80°C for long-term storage. A -20°C freezer is suitable for up to 3 months, while -80°C is recommended for longer periods.

  • Light: Although specific photosensitivity data is not available, it is best practice to store solutions in amber or opaque tubes to protect them from light.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. The practice of creating single-use aliquots is the most effective defense against this.[2]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely. Insufficient solvent power; compound aggregation.Continue sonication/gentle warming. If still unsuccessful, a lower concentration stock may be necessary. Ensure DMSO is anhydrous.
Precipitation occurs upon dilution into aqueous buffer. Compound has low aqueous solubility ("crashing out").Optimize the dilution protocol. Perform serial dilutions in DMSO first before the final dilution into the aqueous assay buffer. Reduce the highest concentration in the dose-response curve.[5]
Inconsistent results between experiments. Stock solution degradation; inaccurate pipetting.Use a fresh aliquot for each experiment. Ensure pipettes are calibrated. Always include vehicle controls (e.g., DMSO-only) in your assays.

Decision Pathway for Dissolution Challenges

G start Add DMSO and Vortex q1 Is the solution completely clear? start->q1 sonicate Sonicate in water bath (10 min) q1->sonicate No success Solution is ready. Proceed to Aliquoting and Storage. q1->success Yes q2 Is the solution completely clear? sonicate->q2 warm Warm gently (37°C) and vortex q2->warm No q2->success Yes q3 Is the solution completely clear? warm->q3 fail Solution is supersaturated. Prepare a new, lower concentration stock. q3->fail No q3->success Yes

Caption: Decision tree for resolving common compound dissolution issues.

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Bitesize Bio. (2025).
  • Sigma-Aldrich. Product Page for ((2,5-dimethylphenyl)sulfonyl)valine. Sigma-Aldrich.
  • NextSDS. Chemical Substance Information for N-[(2,5-DIMETHYLPHENYL)SULFONYL]VALINE. NextSDS.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.

Sources

Application

Cell culture media preparation with N-(2,5-dimethylphenylsulfonyl)valine

Application Note: Optimized Cell Culture Media Preparation for N-(2,5-dimethylphenylsulfonyl)valine Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Cell Culture Media Preparation for N-(2,5-dimethylphenylsulfonyl)valine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

N-(2,5-dimethylphenylsulfonyl)valine (CAS 1009346-46-6)[1] is a specialized synthetic arylsulfonyl amino acid derivative. Compounds of this class are frequently utilized in structural biology, as targeted enzyme inhibitors (e.g., matrix metalloproteinases), and as critical components in enzymatically cleavable sulfonamide-linkage systems for advanced drug conjugates[2].

The Solubilization Challenge: The structural anatomy of N-(2,5-dimethylphenylsulfonyl)valine presents a distinct physicochemical challenge for in vitro assays. The 2,5-dimethylphenyl group and the sulfonamide core confer significant lipophilicity, which is only marginally offset by the valine moiety. Attempting to dissolve this compound directly into aqueous cell culture media (e.g., DMEM, RPMI) will result in immediate compound aggregation and micro-crystal formation.

To achieve a homogenous, bioavailable solution, the compound must first be reconstituted in an amphiphilic carrier solvent—universally, cell-culture grade Dimethyl Sulfoxide (DMSO)—before being carefully transitioned into the aqueous phase. This guide outlines a self-validating, thermodynamically sound protocol for preparing working media without compromising cell viability or compound integrity.

Critical Parameters for In Vitro Assays

The success of this protocol hinges on balancing compound solubility with solvent toxicity. While DMSO is highly effective at disrupting the intermolecular hydrogen bonding and pi-pi stacking of arylsulfonamides, it is inherently cytotoxic.

Causality of Solvent Toxicity: Research demonstrates that exposing human fibroblast-like synoviocytes and other sensitive cell lines to DMSO concentrations above 0.1% for extended periods (e.g., 24–72 hours) induces the cleavage of caspase-3 and PARP-1, triggering apoptotic cell death and degrading cell membrane adhesion proteins[3]. Therefore, the final media formulation must strictly cap DMSO at ≤0.1% (v/v)[4]. To achieve this, the master stock must be prepared at a minimum of 1000X the desired final assay concentration.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. It incorporates specific physical checkpoints (e.g., phase-contrast microscopy) and biological controls (vehicle baselines) to ensure the integrity of the experiment.

Phase 1: Preparation of 1000X Master Stock

Note: The molecular weight of N-(2,5-dimethylphenylsulfonyl)valine ( C13​H19​NO4​S ) is 285.36 g/mol .

  • Equilibration: Allow the lyophilized powder of N-(2,5-dimethylphenylsulfonyl)valine to equilibrate to room temperature in a desiccator before opening. Rationale: Prevents atmospheric moisture condensation, which can degrade the sulfonamide linkage or alter the molecular weight calculations.

  • Reconstitution: Weigh the required mass and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM (1000X) master stock.

  • Homogenization: Vortex the solution for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature. Ensure the solution is completely optically clear.

  • Aliquot & Store: Divide the master stock into single-use 20 µL aliquots in amber microcentrifuge tubes and store at -20°C. Rationale: Repeated freeze-thaw cycles of DMSO stocks cause structural degradation and unpredictable precipitation.

Phase 2: Formulation of 1X Working Media
  • Media Pre-warming (Critical Step): Pre-warm the complete basal media (e.g., DMEM + 10% FBS) to 37°C in a water bath for at least 30 minutes.

    • Causality: Introducing a hydrophobic compound dissolved in DMSO into cold aqueous media rapidly lowers the kinetic solubility threshold, causing immediate thermal shock and irreversible precipitation of the compound.

  • Dropwise Addition: Place the pre-warmed media on a magnetic stirrer or hold it on a vortex mixer at low speed. Add the 1000X master stock dropwise directly into the center of the media vortex.

    • Causality: If a large droplet of the DMSO stock is added without agitation, the DMSO rapidly diffuses into the water, leaving the sulfonamide compound in a localized 0% DMSO environment where it instantly exceeds its solubility limit and crashes out.

  • Vehicle Control Preparation: In a separate flask, add an identical volume of pure DMSO to pre-warmed media to serve as the 0.1% Vehicle Control.

Phase 3: Quality Control & Validation
  • Phase-Contrast Microscopy: Before applying the media to cultured cells, pipette 100 µL of the formulated 1X media into a clear 96-well plate. Examine under a phase-contrast microscope at 20X magnification.

    • Validation Check: If micro-crystals or needle-like precipitates are observed, the compound has crashed out. The media must be discarded, and the stock must be re-evaluated. If the media is completely clear, proceed to cell dosing.

  • Biological Validation: Always run the 0.1% Vehicle Control alongside the treated cells. If the vehicle control exhibits >5% cell death compared to untreated cells, the assay is invalid due to solvent toxicity.

Quantitative Data Summary

The following table summarizes the critical thermodynamic and biological thresholds required for handling N-(2,5-dimethylphenylsulfonyl)valine.

ParameterRecommended ValueCritical ThresholdMechanistic Rationale
Master Stock Concentration 10 mM (1000X)≤ 50 mMExceeding 50 mM in DMSO may result in supersaturation and spontaneous crystallization upon storage.
Final DMSO Concentration 0.1% (v/v)Max 0.5% (v/v)Concentrations >0.1% induce caspase-3 cleavage and significant cytotoxicity in sensitive cell lines[3].
Media Temperature 37°CMinimum 25°CCold media reduces the solubility threshold, causing immediate micro-precipitation of the hydrophobic compound.
Stock Storage Temperature -20°C (Single-use)Avoid Freeze-ThawRepeated temperature cycling degrades the compound and introduces ambient moisture into the hygroscopic DMSO.

Workflow Visualization

The following diagram illustrates the logical progression of the media preparation workflow, emphasizing the critical checkpoints required to maintain compound solubility.

MediaPrep Start N-(2,5-dimethylphenylsulfonyl)valine (Dry Powder) Solvent Reconstitute in 100% DMSO (Vortex & Sonicate) Start->Solvent Stock 1000X Master Stock (Aliquots at -20°C) Solvent->Stock Mix Dropwise Addition to Media (Rapid agitation) Stock->Mix Warm Pre-warm Basal Media (37°C to prevent thermal shock) Warm->Mix Final 1X Working Media (Final DMSO ≤ 0.1%) Mix->Final QC Phase-Contrast Microscopy (Check for micro-crystals) Final->QC

Caption: Workflow for solubilizing and formulating N-(2,5-dimethylphenylsulfonyl)valine in culture media.

References

  • [2] US20170029490A1 - Sulfonamide-containing linkage systems for drug conjugates. Source: Google Patents. URL:

  • [4] From what concentration of DMSO is harmful to cell in vivo and vitro? Source: ResearchGate. URL: [Link]

  • [3] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Source: MDPI. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of Valine,N-[(2,5-dimethylphenyl)sulfonyl]-

Technical Support Center: Optimizing the Synthesis of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- (also known as N-(2,5-dimethylphenylsulfonyl)valine).

The formation of N-sulfonyl amino acids typically relies on Schotten-Baumann conditions, which utilize a biphasic system comprising an organic solvent and a basic aqueous medium[1]. While conceptually straightforward, the reaction is highly sensitive to kinetic competition between the desired amine nucleophilic attack and the undesired hydrolysis of the sulfonyl chloride[2]. This guide breaks down the causality behind these competing pathways, provides a self-validating experimental protocol, and answers the most critical troubleshooting questions.

Part 1: Mechanistic Overview & Bottlenecks

To improve your yield, you must first understand the kinetic landscape of the reaction. L-Valine is a zwitterion in neutral water. To render the α-amino group sufficiently nucleophilic, the pH must be raised to deprotonate the ammonium ion ( pKa​≈9.6 ). However, 2,5-dimethylbenzenesulfonyl chloride is highly susceptible to hydrolysis by hydroxide ions ( OH− ) in the aqueous base, converting it into the unreactive 2,5-dimethylbenzenesulfonic acid.

The primary bottleneck in synthesizing Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is balancing the pH to maximize the concentration of the free amine while minimizing the concentration of hydroxide ions that destroy your electrophile.

ReactionPathway Valine L-Valine (Aqueous Base) Intermediate Biphasic Mixing (pH 9.5 - 10.5, 0-5°C) Valine->Intermediate SulfonylChloride 2,5-Dimethylbenzenesulfonyl Chloride (in Acetone/THF) SulfonylChloride->Intermediate Product Valine, N-[(2,5-dimethylphenyl)sulfonyl]- (Target Product) Intermediate->Product Nucleophilic Attack (Desired) Byproduct 2,5-Dimethylbenzenesulfonic Acid (Hydrolysis Byproduct) Intermediate->Byproduct OH-/H2O Attack (Undesired)

Caption: Reaction pathway showing the desired sulfonylation versus the competing hydrolysis side-reaction.

Part 2: Self-Validating Step-by-Step Protocol

To achieve yields exceeding 85%, the protocol must be treated as a dynamic system where pH and temperature are actively controlled rather than passively observed. The best results for zwitterionic amino acids are achieved by maintaining the pH strictly in the range of 10.0–10.5[3].

Reagents Required:

  • L-Valine (1.0 eq)

  • 2,5-Dimethylbenzenesulfonyl chloride (1.2 eq)

  • 1M NaOH (aqueous)

  • Tetrahydrofuran (THF) or Acetone

  • 10% HCl (aqueous)

Methodology:

  • Amino Acid Dissolution: Suspend L-Valine (1.0 eq) in a minimal volume of distilled water. Add 1M NaOH dropwise until the valine completely dissolves and the solution reaches a pH of 10.0.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Validation Check: Ensure the temperature is stable before proceeding; elevated temperatures exponentially accelerate sulfonyl chloride hydrolysis.

  • Electrophile Preparation: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.2 eq) in a minimal amount of THF or Acetone. Note: Because of the hydrolysis of sulfonyl chloride under these aqueous conditions, a slight excess of the reagent must be used to ensure complete conversion[2].

  • Biphasic Addition: Add the sulfonyl chloride solution dropwise to the aqueous valine solution over 30 minutes under vigorous stirring (≥500 rpm).

  • Dynamic pH Maintenance: During the addition, the reaction will generate HCl, causing the pH to drop. Continuously monitor the pH and add 1M NaOH dropwise to strictly maintain the pH between 9.5 and 10.5[3].

  • Reaction Maturation: Once addition is complete, maintain stirring at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature for an additional 2 hours.

  • Solvent Removal: Critical Step: Evaporate the organic co-solvent (THF/Acetone) under reduced pressure at 30 °C. Failing to remove the organic solvent will cause the product to "oil out" instead of crystallize during acidification.

  • Acidification & Isolation: Cool the remaining aqueous phase to 0 °C. Slowly add 10% HCl dropwise until the pH reaches 2.0[2]. The target N-sulfonyl amino acid will precipitate as a white solid. Collect via vacuum filtration, wash with ice-cold water, and dry under a vacuum.

ProtocolWorkflow Step1 1. Dissolution Dissolve Valine in 1M NaOH (pH 10) Step2 2. Cooling Chill to 0-5°C Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Sulfonyl Chloride (in THF/Acetone) Step2->Step3 Step4 4. pH Maintenance Monitor & maintain pH 9.5-10.5 Step3->Step4 Step5 5. Solvent Removal Evaporate organic co-solvent Step4->Step5 Step6 6. Acidification & Isolation Adjust to pH 2.0 with HCl, filter Step5->Step6

Caption: Step-by-step optimized Schotten-Baumann workflow for N-sulfonyl amino acid synthesis.

Part 3: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct deviations in your experimental setup.

ParameterTarget RangeConsequence of DeviationCorrective Action
pH Control 9.5 – 10.5< 9.0: Valine remains protonated; reaction stalls.> 11.0: Rapid hydrolysis of sulfonyl chloride.Use an automated titrator or pH meter to feed 1M NaOH dynamically during the reaction.
Temperature 0 – 5 °C> 10 °C: Increased kinetic rate of background hydrolysis, drastically lowering yield[4].Ensure the ice bath is maintained throughout the entire dropwise addition phase.
Stirring Rate ≥ 500 rpmPoor mixing: Reagents remain trapped in separate phases, leading to unreacted starting materials.Use a mechanical stirrer or a high-power magnetic stir plate with a suitably sized stir bar.
Stoichiometry 1.1 – 1.2 eq (Sulfonyl Chloride)1.0 eq: Incomplete conversion due to unavoidable background hydrolysis in water[2].Always use a 10-20% molar excess of the sulfonyl chloride.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my yield consistently below 50%, and why am I recovering a large amount of unreacted valine? A: This is the classic signature of electrophile starvation. Your 2,5-dimethylbenzenesulfonyl chloride is hydrolyzing into 2,5-dimethylbenzenesulfonic acid faster than it can react with the valine. This is almost always caused by either the pH spiking above 11.0 during NaOH addition or the temperature rising above 5 °C. Ensure your sulfonyl chloride is dissolved in a water-miscible organic solvent (like THF) to increase its availability at the biphasic interface, and strictly control the pH.

Q: During the final acidification step, my product forms a sticky, gummy oil instead of a clean crystalline precipitate. How do I fix this? A: Oiling out occurs when the product precipitates in the presence of residual organic solvents. Because Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is highly soluble in THF and acetone, the presence of these solvents during acidification prevents clean crystallization. You must evaporate the organic co-solvent under reduced pressure before you add the 10% HCl. Additionally, ensure the aqueous layer is chilled to 0 °C prior to acidification[2].

Q: Can I use an organic base like Triethylamine (TEA) or Pyridine instead of aqueous NaOH? A: Yes, but it changes the reaction mechanics. While some protocols use TEA in pure organic solvents (like DCM or THF) to achieve high yields[4], valine is highly polar and completely insoluble in pure organic solvents. If you wish to use organic bases, you must first protect the carboxylic acid group of the valine (e.g., as a methyl ester), perform the sulfonylation in an organic solvent, and then deprotect the ester. The aqueous NaOH method (Schotten-Baumann) is preferred because it avoids these extra protection/deprotection steps.

Q: How do I remove the 2,5-dimethylbenzenesulfonic acid byproduct from my final product? A: The sulfonic acid byproduct is highly water-soluble, even at low pH, whereas your target N-sulfonyl amino acid is highly hydrophobic and will precipitate at pH 2.0. Thoroughly washing the filtered precipitate with ice-cold distilled water is usually sufficient to remove the sulfonic acid. If trace impurities remain, recrystallize the product from an ethanol/water mixture.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba. Available at:[Link]

  • Heteroarene-2-sulfonyl Chlorides (BtsCl; ThsCl): Reagents for Nitrogen Protection and >99% Racemization-Free Phenylglycine Activation with SOCl2. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at:[Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

Welcome to the technical support center for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our recommendations are grounded in established principles of chemical stability and validated through extensive field experience.

Introduction: Understanding the Stability of N-Sulfonylated Amino Acids

Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is a protected amino acid derivative. Its stability is primarily influenced by the N-sulfonyl group and the valine moiety. The sulfonamide linkage, while generally robust, can be susceptible to degradation under certain environmental conditions. Similarly, the amino acid portion can undergo transformations that compromise the compound's purity and activity. The key to preventing degradation lies in controlling the storage environment and handling practices. The primary factors that can degrade this compound are hydrolysis, photolysis, and oxidation.

This guide will walk you through the potential degradation pathways, provide optimal storage conditions, and offer troubleshooting advice for common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-?

For long-term stability, Valine, N-[(2,5-dimethylphenyl)sulfonyl]- should be stored as a lyophilized powder at -20°C or colder in a tightly sealed container, protected from light and moisture.[1][2][3][4] Short-term storage for a few weeks at 4°C is acceptable, but for periods longer than a month, -20°C is strongly recommended.[3]

Q2: My lyophilized powder has become clumpy and difficult to handle. What could be the cause?

Clumping is a strong indicator of moisture absorption. This compound is likely hygroscopic, and exposure to atmospheric humidity can cause the powder to aggregate. This can be a precursor to hydrolytic degradation. To prevent this, always allow the container to warm to room temperature in a desiccator before opening.[1] After dispensing the required amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.

Q3: I've observed a new, unexpected peak in the HPLC chromatogram of my stored sample. What could this be?

An unexpected peak suggests the formation of a degradation product. The identity of this product depends on the storage conditions that led to its formation. The most likely culprits are hydrolysis, photolysis, or oxidation. A systematic investigation, known as a forced degradation study, can help identify the nature of the degradant.[5][6][7]

Q4: Can I store Valine, N-[(2,5-dimethylphenyl)sulfonyl]- in solution?

Storing this compound in solution is not recommended for long-term preservation.[2] Peptides and their derivatives are significantly less stable in solution compared to their lyophilized form.[3] If you must store it in solution for a short period, use a sterile buffer at a pH of 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or colder for no more than a few weeks.[4]

Q5: How sensitive is this compound to light?

N-arylsulfonyl amino acids are known to be photolabile.[8] Exposure to light, especially UV light, can initiate complex photochemical reactions, leading to a variety of degradation products.[8] It is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of Potency/Reduced Activity in Assays Degradation of the parent compound.1. Verify Storage Conditions: Ensure the compound has been stored at ≤ -20°C, protected from light and moisture.[1][2][3][4] 2. Perform Purity Analysis: Use a validated HPLC method to check the purity of the stored sample against a fresh or reference standard.[10][11] A decrease in the main peak area and the appearance of new peaks indicate degradation. 3. Review Handling Procedures: Assess if the compound was exposed to ambient conditions for extended periods or subjected to multiple freeze-thaw cycles if in solution.[4]
Inconsistent Experimental Results Partial degradation leading to a mixture of the active compound and inactive/inhibitory degradants.1. Re-purify the Compound: If degradation is suspected, re-purification by a suitable method like flash chromatography or preparative HPLC may be necessary. 2. Conduct a Mini-Forced Degradation Study: Expose small aliquots of the compound to heat, light, acid, base, and an oxidizing agent to intentionally generate degradation products.[5][7][12] Analyze these by HPLC-MS to identify potential degradants in your stored sample. 3. Use a Fresh Stock: Always prepare solutions fresh from a new vial of lyophilized powder for critical experiments to ensure consistency.
Discoloration of the Solid Compound Can be a sign of oxidative or photolytic degradation.1. Cease Use and Quarantine: Do not use the discolored material in experiments as its purity is compromised. 2. Analyze for Degradants: Use HPLC and mass spectrometry to identify the impurities. 3. Review Storage Environment: Check for breaches in the container seal, prolonged exposure to air, or inadequate protection from light.[9]

Understanding Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical reactions that can occur. Below are the most probable degradation pathways for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-.

Hydrolytic Degradation

Hydrolysis is the cleavage of chemical bonds by water. For this compound, the most susceptible site is the sulfonamide (S-N) bond, especially under acidic or basic conditions.

cluster_hydrolysis Hydrolytic Degradation Parent Valine, N-[(2,5-dimethylphenyl)sulfonyl]- Water + H₂O Conditions [Acid/Base] Valine Valine Conditions->Valine S-N Cleavage SulfonicAcid (2,5-dimethylphenyl)sulfonic acid Conditions->SulfonicAcid S-N Cleavage cluster_photolysis Photodegradation Parent Valine, N-[(2,5-dimethylphenyl)sulfonyl]- Light + hν (UV light) Products Complex Mixture of Photoproducts (e.g., toluenesulfinic acid, carbonyls, ammonia) Light->Products Radical Intermediates

Caption: Photolytic degradation pathway.

Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen or residual peroxides. The sulfur atom in the sulfonamide and the tertiary C-H bond in the valine side chain are potential sites of oxidation.

cluster_oxidation Oxidative Degradation Parent Valine, N-[(2,5-dimethylphenyl)sulfonyl]- Oxidant + [O] OxidizedProducts Oxidized derivatives (e.g., N-oxides, hydroxylated species) Oxidant->OxidizedProducts Oxidation

Caption: Potential oxidative degradation pathway.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the lyophilized compound to a -20°C or -80°C freezer for long-term storage.

  • Dispensing:

    • Place the sealed container in a desiccator and allow it to warm to room temperature before opening. This typically takes 30-60 minutes.

    • Quickly weigh the desired amount of powder in a low-humidity environment if possible.

    • Purge the headspace of the container with an inert gas (e.g., dry nitrogen or argon) before tightly resealing.

    • Return the container to the freezer promptly.

  • Solution Preparation:

    • Dissolve the compound in a suitable sterile buffer, ideally at a pH between 5 and 7.

    • If the entire solution will not be used immediately, divide it into single-use aliquots.

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. [4]

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to proactively identify potential degradation products and establish a stability-indicating analytical method. [5][7][12]

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C in solution/solid) Stress->Thermal Photo Photostability (ICH Q1B guidelines) Stress->Photo Analysis Analyze Stressed Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify and Characterize Degradants Analysis->Data Method Develop Stability-Indicating Method Data->Method

Caption: Workflow for a forced degradation study.

Summary of Recommended Storage Conditions

Parameter Condition Rationale
Physical Form Lyophilized PowderMaximizes stability by reducing molecular mobility and preventing hydrolysis.
Temperature ≤ -20°C (long-term)Slows down the rate of all chemical degradation reactions. [1][2][3][4]
Atmosphere Inert gas (e.g., N₂, Ar)Minimizes oxidative degradation.
Light Exposure Protect from light (amber vials)Prevents photolytic degradation. [8][9]
Moisture Store in a desiccator when at RTPrevents water absorption and subsequent hydrolysis. [1]

References

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Fukuyama, T., & Jinnouchi, T. (2010). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters. Retrieved from [Link]

  • Fukuyama, T., & Jinnouchi, T. (2010). Aryl(sulfonyl)amino group: a convenient and stable yet activated modification of amino group for its intramolecular displacement. PubMed. Retrieved from [Link]

  • Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies. Retrieved from [Link]

  • Moore, S. A. (2001). The Photochemistry of N-Arylsulfonyl Amino Acids and Peptides. Open Research Online. Retrieved from [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Moravek, Inc. (n.d.). The Dangers of Chemical Compound Degradation. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2017, March 4). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2019, October 8). Generation and Spectroscopic Characterization of Triplet Thienylsulfonyl Nitrenes and 3-Thienylnitrene. Retrieved from [Link]

  • Molecules. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]

  • RSC Advances. (2015, March 17). Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations. Retrieved from [Link]

  • Academia.edu. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Organic Letters. (2023, April 24). Amino Acid Sulfinate Salts as Alkyl Radical Precursors. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • Kinam Park. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • Frontiers in Plant Science. (n.d.). Disruptions in valine degradation affect seed development and germination in Arabidopsis. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Dehydration-resistant amino acid additives for stable and efficient perovskite precursor solutions and solar cells. Retrieved from [Link]

  • Oxidative Medicine and Cellular Longevity. (2017, December 27). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Retrieved from [Link]

  • Molecules. (n.d.). Hydrothermal Degradation of Amino Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Pd-Catalyzed Picolinamide-Directed C(sp2)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates. Retrieved from [Link]

  • Journal of Translational Medicine. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Retrieved from [Link]

  • Molecular Systems Design & Engineering. (2022, September 16). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of the amino acid L-valine. Retrieved from [Link]

  • CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Retrieved from [Link]

  • Molecules. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, May 4). 3-Arylsulfonylquinolines from N-Propargylamines via Cascaded Oxidative Sulfonylation Using DABSO. Retrieved from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. Retrieved from [Link]

  • Molecules. (2021, June 9). Biodegradation of L-Valine Alkyl Ester Ibuprofenates by Bacterial Cultures. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of α-amino acids and small peptides on the rate of an SN1 acetal hydrolysis reaction in aqueous solution. Retrieved from [Link]

  • PubChem. (n.d.). valine degradation | Pathway. Retrieved from [Link]

Sources

Troubleshooting

Optimizing mobile phase for LC-MS analysis of valine sulfonamide compounds

Welcome to the Valine Sulfonamides Technical Support & Troubleshooting Center . Valine sulfonamides—frequently utilized in drug development as protease or diaminopimelate desuccinylase (DapE) inhibitors—present unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Valine Sulfonamides Technical Support & Troubleshooting Center . Valine sulfonamides—frequently utilized in drug development as protease or diaminopimelate desuccinylase (DapE) inhibitors—present unique chromatographic challenges due to their amphoteric nature. The combination of a weakly acidic sulfonamide moiety and a valine-derived backbone requires precise mobile phase optimization to maximize Liquid Chromatography-Mass Spectrometry (LC-MS) sensitivity and resolution.

Below, you will find our expert-curated troubleshooting guides, self-validating protocols, and mechanistic explanations to help you optimize your LC-MS workflows.

Workflow Visualization: Mobile Phase Optimization Logic

LCMS_Optimization Start Valine Sulfonamide LC-MS Optimization Screening 1. pH Screening (Acidic vs. Basic) Start->Screening Acidic Acidic Phase (0.1% Formic Acid) Screening->Acidic Basic Basic Phase (pH 10.4) 'Wrong-Way-Round' Ionization Screening->Basic Modifier 2. Organic Modifier (MeOH vs. ACN) Acidic->Modifier Basic->Modifier Gradient 3. Gradient Optimization & Buffer Tuning Modifier->Gradient Validation 4. Matrix Effect Evaluation Gradient->Validation

LC-MS Mobile Phase Optimization Workflow for Valine Sulfonamides.

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor ionization efficiency for my valine sulfonamide derivative in positive ESI mode using standard 0.1% formic acid. What is the mechanistic cause, and how can I fix it? A: Valine sulfonamides possess a sulfonamide moiety (weakly acidic, pKa ~5–6) and a valine-derived backbone. While 0.1% formic acid is the default for positive electrospray ionization (ESI+), it can lead to poor desolvation or signal suppression for certain amphoteric derivatives. Solution: Consider utilizing "Wrong-Way-Round" (WWR) ionization by switching to a high pH mobile phase (e.g., pH 10.4 using ammonium hydroxide). Contrary to classical expectations that high pH suppresses the ionization of basic compounds in ESI+[1], ammonium ions in the gas phase can actively protonate these compounds. This forms [M+NH4​]+ adducts that subsequently dissociate into the highly detectable molecular ion [M+H]+ [2]. This approach often yields a significantly higher signal-to-noise (S/N) ratio for sulfonamides without compromising detection limits[2].

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier for these compounds? A: The choice between MeOH and ACN dictates both chromatographic resolution and ESI droplet desolvation efficiency. Mechanism: Acetonitrile is aprotic and generally provides lower backpressure. However, for complex sulfonamide mixtures, Methanol (a protic solvent) often enhances both separation resolution and ionization efficiency. Studies have demonstrated that while ACN may fail to achieve complete baseline separation for certain sulfonamides, MeOH/H2​O with 0.1% formic acid provides adequately good ionization efficiency, high sensitivity, and superior separation resolution[3]. Recommendation: Start with MeOH. If peak tailing occurs due to secondary interactions, evaluate a 50:50 MeOH:ACN blend.

Q3: How does buffer concentration (e.g., ammonium acetate) affect the MS signal of sulfonamides? A: High buffer concentrations cause severe ion suppression due to competition for charge on the droplet surface during the Rayleigh limit explosion in the ESI source. Incorporating 5 mM ammonium acetate has been shown to significantly diminish the response abundance for sulfonamide analytes compared to using just 0.1% formic acid[4]. Keep volatile buffer concentrations strictly between 2–10 mM, or rely solely on 0.1% formic acid if buffering capacity is not chromatographically required[4].

Quantitative Data Summary

Table 1: Impact of Mobile Phase Additives on Valine Sulfonamide MS Performance (Data synthesized from optimization parameters across cited literature)

Mobile Phase (Aqueous / Organic)ESI ModeDominant IonRelative S/N RatioChromatographic Resolution
0.1% Formic Acid / AcetonitrilePositive (+) [M+H]+ 1.0x (Baseline)Suboptimal (Co-elution risk)
0.1% Formic Acid / MethanolPositive (+) [M+H]+ 2.5xExcellent
5 mM Ammonium Acetate / AcetonitrilePositive (+) [M+H]+ 0.4x (Suppression)Good
10 mM Ammonium Hydroxide (pH 10.4) / MethanolPositive (+) [M+H]+ (via WWR)4.2x (Optimal)Acceptable

Self-Validating Experimental Protocol: Mobile Phase Optimization

To ensure scientific integrity and reproducibility, follow this step-by-step, self-validating methodology when optimizing the mobile phase for a novel valine sulfonamide compound.

Step 1: Baseline Flow Injection Analysis (FIA) Objective: Isolate ionization efficiency from chromatographic retention.

  • Prepare a 100 ng/mL tuning solution of the valine sulfonamide in 50:50 Methanol:Water.

  • Bypass the analytical column and connect the LC pump directly to the MS source.

  • Inject 1 µL into a stream of 50:50 Aqueous:Organic mobile phase at a flow rate of 0.2 mL/min.

  • Alternate the aqueous phase between 0.1% Formic Acid (pH ~2.7) and 10 mM Ammonium Hydroxide (pH ~10.4). Self-Validation Check: If the high pH buffer yields >2x the [M+H]+ signal compared to the acidic buffer, "Wrong-Way-Round" ionization is confirmed for your specific derivative.

Step 2: Organic Modifier Selection Objective: Determine the optimal desolvation solvent.

  • Using the optimal aqueous phase identified in Step 1, run FIA alternating the organic phase between 100% LC-MS grade Methanol and 100% Acetonitrile. Self-Validation Check: Compare the absolute peak areas and baseline noise. Select the modifier that provides the highest absolute area without elevating the background noise level.

Step 3: Chromatographic Gradient Optimization Objective: Achieve baseline separation with optimal peak shape.

  • Reconnect the analytical column (A C18 or Pentafluorophenyl[PFP] column is highly recommended for sulfonamides).

  • Run a linear gradient from 5% to 95% organic over 10 minutes. Self-Validation Check: Calculate the peak asymmetry factor ( As​ ). If As​>1.5 (severe tailing), adjust the gradient slope or add a low concentration of volatile buffer (e.g., 2 mM ammonium formate) to shield residual silanols on the stationary phase.

Step 4: Matrix Effect (ME) Quantification Objective: Ensure biological matrices do not suppress the analyte signal.

  • Extract a blank biological matrix (e.g., plasma) using Solid Phase Extraction (SPE) or QuEChERS.

  • Spike the valine sulfonamide into the post-extracted blank matrix and compare the LC-MS peak area to a neat standard prepared in the mobile phase.

  • Calculate: ME(%)=(Areamatrix​/Areaneat​)×100 . Self-Validation Check: An ME between 80–120% validates the method. If ME < 80% (ion suppression), adjust the chromatographic gradient to elute the compound away from the void volume or known matrix suppression zones.

References

  • Title: Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: 3

  • Title: Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS Source: Analytical Methods (RSC Publishing) URL: 4

  • Title: Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry Source: PubMed (NIH) URL: 2

  • Title: Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column Source: Phenomenex Technical Note URL: 1

Sources

Optimization

Reducing background noise in NMR spectra of Valine,N-[(2,5-dimethylphenyl)sulfonyl]-

A Senior Application Scientist's Guide to Reducing Background Noise in NMR Spectra Welcome to the technical support center for NMR analysis of Valine, N-[(2,s-dimethylphenyl)sulfonyl]-. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Reducing Background Noise in NMR Spectra

Welcome to the technical support center for NMR analysis of Valine, N-[(2,s-dimethylphenyl)sulfonyl]-. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background noise in their NMR spectra. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of why noise occurs and how to systematically eliminate it, ensuring the integrity and clarity of your experimental data.

This document is structured to help you diagnose and resolve issues through a series of troubleshooting questions, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Diagnosing and Solving Noise Issues

This section addresses specific problems you might be observing in your NMR spectrum.

Q1: Why is my baseline distorted, rolling, or exhibiting a broad "hump"?

A distorted baseline is a common issue that can obscure low-intensity signals and interfere with accurate integration. This is often caused by factors that occur very early in the Free Induction Decay (FID).

Causality and Solution:

  • Delayed Acquisition Start (Dead Time): The receiver cannot acquire data at the exact moment the radiofrequency (RF) pulse ends. This delay, or "dead time," if not properly handled, can lead to the loss of the first few data points of the FID. The subsequent Fourier Transform (FT) of this truncated FID results in a rolling baseline. Modern spectrometers have algorithms to correct for this, but improper settings can still cause issues.

  • Acoustic Ringing: The high-power RF pulse can cause the probe's components to physically vibrate, inducing a spurious signal known as acoustic ringing. This "noise" is most intense at the beginning of the FID. If the acquisition starts before the ringing has subsided, it will be transformed into a broad hump in the baseline.

  • Incorrect Receiver Gain: Setting the receiver gain too high can cause the initial, most intense part of the FID to be "clipped" or saturated.[1] This is a non-linear distortion that introduces significant baseline artifacts after FT.

Troubleshooting Steps:

  • Optimize Receiver Gain (RG): Always use the automatic receiver gain setting (rga on Bruker systems or equivalent). This function calibrates the gain to amplify the signal as much as possible without clipping the FID.

  • Check Acquisition Parameters: Ensure that the acquisition time (AQ) is appropriate. A very short acquisition time can lead to truncation of the FID, causing "sinc wiggles" or baseline modulation.[1] A good starting point is an AQ of at least 3 seconds for high-resolution 1H NMR.

  • Post-Acquisition Correction: Apply a first-order phase correction and a baseline correction algorithm (e.g., polynomial fitting or Whittaker smoother) in your processing software. This can often salvage spectra with minor baseline distortions.

Q2: I see sharp, unexpected peaks in my spectrum. What are they and how do I get rid of them?

These are typically signals from trace contaminants. Identifying the source is key to eliminating them.

Common Sources and Solutions:

  • Solvent Impurities: Even high-purity deuterated solvents contain residual protio-solvent (e.g., CHCl3 in CDCl3) and water (H2O/HDO). Stabilizers, such as cyclohexene in older chloroform, can also appear.

  • Sample Contaminants:

    • Silicone Grease: From glassware joints, appearing around 0 ppm.[2]

    • Plasticizers: Leached from plastic labware (e.g., pipette tips, vials), often appearing in the aromatic and aliphatic regions.

    • Previous Samples: Residue from improperly cleaned NMR tubes.

  • External Interference: Narrowband noise from nearby electronic equipment can sometimes be picked up by the spectrometer.[3]

Protocol for Identification and Elimination:

  • Reference a Contaminant Chart: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents and impurities.[4][5][6]

  • Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle you used for your sample. This will confirm if the impurity originates from the solvent.

  • Improve Glassware Cleaning: Thoroughly clean NMR tubes by sonicating in a suitable solvent (e.g., acetone, followed by methanol) and drying in an oven. Avoid using soap, as detergents can be difficult to remove completely.

  • Use High-Quality Consumables: Use high-quality NMR tubes rated for your spectrometer's field strength.[7] Be mindful of single-use plastics that may introduce contaminants.

CompoundChemical Shift in CDCl₃ (ppm)Chemical Shift in DMSO-d₆ (ppm)
Water (H₂O/HDO)~1.56~3.33
Acetone2.172.09
Silicone Grease~0.07~0.05
Dichloromethane5.305.76
Ethyl Acetate1.26, 2.05, 4.121.15, 1.99, 4.03
Hexane0.88, 1.260.86, 1.24

Source: Adapted from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[4][5][6]

Q3: Why is my signal-to-noise ratio (S/N) poor, even with a decent sample concentration?

A low S/N means your compound's signals are weak relative to the random background noise. The primary source of this noise is thermal motion of electrons in the spectrometer's detection circuits.[8]

Key Factors Influencing S/N:

  • Sample Concentration: The most direct factor. A higher concentration puts more analyte molecules in the detection coil, generating a stronger signal.[7]

  • Number of Scans (NS): The S/N is proportional to the square root of the number of scans.[1][8][9][10] To double the S/N, you must quadruple the number of scans.

  • Magnetic Field Strength: Higher field magnets provide a greater population difference between spin states, leading to a stronger intrinsic signal.[9]

  • Probe Quality: Cryogenically cooled probes dramatically reduce thermal noise, providing a significant S/N boost compared to room temperature probes.

  • Acquisition Parameters: Pulse width, relaxation delay, and acquisition time all play a role in optimizing the signal detected per unit time.

Workflow for S/N Enhancement

cluster_acq Acquisition Optimization cluster_proc Processing Enhancement start Low S/N Spectrum prep Optimize Sample Preparation start->prep Is concentration maximized? Is sample filtered? acq Adjust Acquisition Parameters prep->acq Sample is optimal proc Apply Processing Techniques acq->proc Acquisition complete ns Increase Number of Scans (NS) acq->ns end High S/N Spectrum proc->end apod Apply Apodization (e.g., Exponential Multiplication) proc->apod d1 Set Relaxation Delay (D1) >= 5*T1 ns->d1 pw Use Optimal Pulse Width (P1) d1->pw zf Zero Filling apod->zf

Caption: Workflow for diagnosing and improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q: What is the optimal sample concentration for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-?

For a standard 1H NMR on a 400-600 MHz spectrometer, aim for a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent. For 13C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended.[7] It is critical to ensure the sample is fully dissolved; any suspended particles will degrade spectral quality.[7]

Q: Which deuterated solvent is best for this compound?

The choice depends on solubility.

  • CDCl₃ (Deuterated Chloroform): A good first choice for many organic molecules. However, the acidic N-H proton of the sulfonamide may exchange with trace water, leading to peak broadening.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent solvent for polar compounds and for observing exchangeable protons like N-H and O-H, as it slows down the exchange rate. The sulfonamide N-H proton will likely appear as a sharp singlet.

  • Methanol-d₄ or Acetone-d₆: Also viable options depending on the compound's solubility characteristics.

Q: How can I ensure the stability of my sample during the experiment?

Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is a relatively stable molecule. The primary concern would be degradation if impurities (acidic or basic) are present. To ensure stability:

  • Use high-purity, neutral deuterated solvents.

  • Filter the sample into the NMR tube to remove any particulate matter that could catalyze degradation.[7]

  • Store the sample in a capped NMR tube away from direct light if you do not run the experiment immediately.

Q: What are the key acquisition parameters to optimize for signal-to-noise?

Beyond the number of scans (NS), two parameters are critical:

  • Pulse Width (P1): This determines the flip angle of the magnetization. A 90° pulse provides the maximum signal per scan, but requires a longer delay for the system to return to equilibrium.[7] For rapid acquisition where quantitation is not the primary goal, a shorter pulse (e.g., 30-45°) can be used with a shorter delay, improving S/N in a given amount of time.[11]

  • Relaxation Delay (D1): This is the time between pulses. For the system's magnetization to fully recover along the z-axis (T1 relaxation), a delay of at least 5 times the longest T1 of interest is required.[8] Using a D1 that is too short will saturate signals (especially quaternary carbons in 13C NMR) and reduce their intensity.

Q: Are there any processing techniques to improve a noisy spectrum after acquisition?

Yes, post-acquisition processing can significantly improve the appearance of a spectrum.

  • Apodization (Window Functions): Before Fourier Transform, the FID is multiplied by a window function.

    • Exponential Multiplication (EM): Applying a gentle exponential decay function multiplies the start of the FID by 1 and suppresses the noise-heavy tail. This improves S/N at the cost of slightly broadening the lines. This is a very common method for enhancing sensitivity.

    • Gaussian Multiplication (GM): Can be used to improve resolution, but may decrease S/N.

  • Zero Filling (ZF): Adding a block of zeros to the end of the FID before FT increases the number of data points in the spectrum. This results in a smoother, better-defined peak shape but does not fundamentally increase resolution or S/N.[12]

Experimental Protocols

Protocol 1: Optimized Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- into a clean, dry vial.

  • Solvent Addition: Add 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtering: Draw the solution into a clean glass pipette with a small cotton or glass wool plug at the tip.

  • Transfer: Carefully transfer the filtered solution into a high-quality 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Recommended ¹H NMR Acquisition Parameters (400 MHz Spectrometer)

This protocol is designed to provide a high-quality spectrum with good S/N for structural confirmation.

ParameterValueRationale
Pulse Programzg30 or zgStandard 1D acquisition with a 30° or 90° pulse.
Number of Scans (NS)16 to 64Increases S/N. 16 is often sufficient, but 64 provides excellent quality.[8]
Relaxation Delay (D1)2.0 sA reasonable delay for most protons. For accurate integration, a longer delay (5-7s) may be needed.
Acquisition Time (AQ)3.0 - 4.0 sEnsures the FID decays fully into the noise, providing good resolution.[1][8]
Spectral Width (SW)~16 ppmCentered around ~6-7 ppm to cover the expected range of signals.
Receiver Gain (RG)AutomaticPrevents FID clipping and baseline distortion.[1]
Protocol 3: Post-Acquisition Data Processing for Noise Reduction
  • Fourier Transform: Type ef or similar command to perform the Fourier Transform with exponential multiplication.

  • Apodization: In the processing parameters, set the line broadening (LB) to 0.3 Hz. This applies a matched exponential window function that will improve S/N.

  • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Start with automatic phasing (apk) and then fine-tune manually.

  • Baseline Correction: Apply an automatic baseline correction (abs) using a polynomial fit.

  • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

Visualizing the Troubleshooting Logic

This decision tree illustrates the thought process when confronted with a noisy NMR spectrum.

start Initial Spectrum is Noisy q1 Are there sharp, unexpected peaks? start->q1 q2 Is the baseline distorted or rolling? q1->q2 No sol1 Contamination Issue: 1. Check solvent blank. 2. Use impurity tables. 3. Improve glassware cleaning. q1->sol1 Yes q3 Are the signals of interest weak (low S/N)? q2->q3 No sol2 Acquisition/FID Issue: 1. Re-run with automatic gain. 2. Check acquisition delay. 3. Apply post-hoc baseline correction. q2->sol2 Yes sol3 Sensitivity Issue: 1. Increase sample concentration. 2. Increase number of scans (NS). 3. Optimize D1 and pulse width. 4. Use processing (LB=0.3 Hz). q3->sol3 Yes end Clean, High S/N Spectrum q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Decision tree for troubleshooting common NMR noise issues.

References

  • Oxford Instruments. (n.d.). How to get the most out of your NMR system. Retrieved from [Link]

  • Larive, C. K. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit user discussion. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Hore, P. J. (n.d.). NMR Data Processing. Retrieved from a general academic source on NMR processing.
  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Mo, H., Harwood, J. S., & Yang, D. (2012). A Simple Method for NMR t1 Noise Suppression. Journal of Magnetic Resonance, 221, 36-40.
  • Miyoshi, T., et al. (2019). Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. The Journal of Physical Chemistry A, 123(46), 10034-10040.
  • Giera, M., et al. (2015). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. Analytical Chemistry, 87(19), 9946-9953.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Mo, H., et al. (2019). REAL‐t1, an Effective Approach for t1‐Noise Suppression in NMR Spectroscopy Based on Resampling Algorithm. Magnetic Resonance in Chemistry, 58(5), 416-423.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility Blog. Retrieved from [Link]

  • Reddit user discussion. (2017, April 1). How to reduce noisey NMR signal?. r/chemistry. Retrieved from [Link]

  • Traficante, D. D. (1990). Elementary Trouble-Shooting for Poor Signal-to-Noise Ratios of NMR Spectrometers. Concepts in Magnetic Resonance, 2, 63.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]

  • Irons, J., & Lualdi, M. (2021). Mitigating Narrowband Noise Sources Close to the Larmor Frequency in Surface NMR. IEEE Geoscience and Remote Sensing Letters, 18(8), 1376-1380.
  • San Diego State University NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • Stepišnik, J., et al. (2022). Noise model of the cryogenic nuclear magnetic resonance spectroscopy system's receiving chain. Measurement Science and Technology, 33(5), 054003.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Facey, G. (2008, April 30). 23Na Background in NMR Tubes. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Bertini, I., et al. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of the American Chemical Society, 112(8), 2969-2975.
  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(31), 7874-7881.
  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 6.1: Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]

  • Moyna, G., et al. (2007). A Multi-Step NMR Screen for the Identification and Evaluation of Chemical Leads for Drug Discovery. Current Pharmaceutical Biotechnology, 8(3), 163-172.
  • Gerothanassis, I. P., & Kalodimos, A. G. (2024).
  • Pellecchia, M., et al. (2002). NMR screening techniques in drug discovery and drug design. Nature Reviews Drug Discovery, 1(3), 211-219.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • Mailhot, G., et al. (2001). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. Chemical Papers, 55(5), 321-324.

Sources

Troubleshooting

Advanced purification techniques for crude N-(2,5-dimethylphenylsulfonyl)valine mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing N-arylsulfonyl amino acids via Schotten-Baumann conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing N-arylsulfonyl amino acids via Schotten-Baumann conditions. The isolation of N-(2,5-dimethylphenylsulfonyl)valine from its crude reaction mixture presents specific challenges—primarily the separation of the target compound from unreacted zwitterionic valine and highly water-soluble sulfonic acid byproducts.

Purification Workflow & Phase Partitioning

Understanding the pH-dependent phase partitioning of your reaction components is the cornerstone of a successful purification strategy.

Workflow Crude Crude Reaction Mixture (pH ~10-11) OrgWash Basic Organic Wash (MTBE) Crude->OrgWash Wash AqPhase1 Aqueous Phase (Product, Valine, Sulfonate) OrgWash->AqPhase1 Retain Aqueous Acidification Acidification to pH 2.5-3.0 (3N HCl) AqPhase1->Acidification Extraction Liquid-Liquid Extraction (EtOAc) Acidification->Extraction OrgPhase Organic Phase (Crude Product) Extraction->OrgPhase Retain Organic AqPhase2 Aqueous Phase (Impurities: Valine, Sulfonate) Extraction->AqPhase2 Discard Aqueous Crystallization Recrystallization (EtOAc / n-Hexane) OrgPhase->Crystallization Dry & Concentrate Pure Pure N-sulfonyl valine (>99% Purity) Crystallization->Pure Filter

Fig 1. Acid-base extraction and purification workflow for N-sulfonyl amino acids.

Quantitative Partitioning Data

To predict the behavior of the crude mixture during extraction, refer to the physicochemical properties summarized below:

Chemical SpeciesApproximate pKaState at pH 10 (Reaction)State at pH 2.5 (Extraction)Target Phase (pH 2.5)
N-(2,5-dimethylphenylsulfonyl)valine ~3.0 (COOH), ~10 (NH)Deprotonated (Dianion)Protonated (Neutral)Organic (EtOAc)
Valine (Starting Material) 2.3 (COOH), 9.6 (NH₃⁺)Deprotonated (Anion)Cationic (Protonated)Aqueous
2,5-Dimethylbenzenesulfonic Acid < 0 (SO₃H)Deprotonated (Anion)Deprotonated (Anion)Aqueous
2,5-Dimethylbenzenesulfonyl Chloride N/A (Hydrolyzes)Hydrolyzes to SulfonateHydrolyzes to SulfonateAqueous

Troubleshooting & FAQs

Q1: Why is my final product contaminated with 2,5-dimethylbenzenesulfonic acid, and how do I remove it? A1: 2,5-dimethylbenzenesulfonic acid is the inevitable hydrolysis byproduct of your starting sulfonyl chloride when operating under basic aqueous conditions[1]. Because sulfonic acids have an extremely low pKa (< 0), they remain fully ionized (anionic) across standard acidic extraction conditions. If your organic solvent (e.g., Ethyl Acetate) contains entrained water, or if the extraction is performed at an unnecessarily low pH (< 1.5), the sulfonate can co-partition into the organic phase. Resolution: Strictly control the acidification step to pH 2.5–3.0 using 3N HCl[2]. At this pH, the N-(2,5-dimethylphenylsulfonyl)valine is sufficiently protonated to move into the organic layer, while the sulfonic acid remains ionized in the aqueous layer. Always perform a final brine wash on the organic layer to strip out entrained water and residual sulfonates.

Q2: I am seeing unreacted valine in my final NMR spectra. How did it partition into the organic phase? A2: Valine is a highly polar zwitterion. During the basic Schotten-Baumann reaction (pH > 10), both the amine and carboxylate are deprotonated, making it highly water-soluble[3]. When acidified to pH 2.5, the amine group becomes protonated (cationic), which should logically keep it in the aqueous layer. However, if the aqueous layer is not washed with an organic solvent prior to acidification, lipophilic impurities can form microscopic emulsions (micelles) that trap the zwitterionic valine and carry it into the organic phase during extraction. Resolution: Introduce a pre-wash step. While the crude mixture is still basic (pH 10), wash the aqueous layer with Methyl tert-butyl ether (MTBE)[2]. This removes non-polar impurities and prevents emulsion formation during the subsequent acidic extraction.

Q3: My product is "oiling out" instead of crystallizing. What is the optimal recrystallization strategy? A3: N-sulfonyl amino acids are prone to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid if minor impurities disrupt the crystal lattice or if the cooling rate is too rapid. Resolution: Utilize an Ethyl Acetate / n-Hexane dual-solvent system[1]. Dissolve the crude oil in a minimum volume of boiling ethyl acetate. Slowly add n-hexane dropwise just until the solution becomes faintly turbid. The turbidity indicates you have reached the metastable zone limit. Allow the solution to cool to room temperature ambiently before transferring it to an ice bath.

Q4: How do I prevent epimerization of the valine stereocenter during the reaction? A4: The α-proton of N-sulfonyl amino acids is significantly more acidic than that of standard amides due to the strong electron-withdrawing nature of the sulfonamide group[4]. Prolonged exposure to strong bases (like NaOH) at elevated temperatures can lead to enolization and racemization of the chiral center. Resolution: Use a milder base such as sodium carbonate (Na₂CO₃) as the HCl scavenger[1][2]. Maintain the reaction temperature strictly at 0–5 °C during the dropwise addition of the sulfonyl chloride, and do not exceed room temperature during the final stirring phase.

Step-by-Step Methodology: Optimized Extraction and Recrystallization

This protocol assumes you have completed the Schotten-Baumann reaction and possess a crude, basic aqueous mixture (pH 10–11).

Phase I: Pre-Extraction Wash
  • Transfer: Pour the crude aqueous reaction mixture into a separatory funnel.

  • Organic Wash: Add MTBE (20 mL per 5 mmol of theoretical yield). Stopper and invert gently to avoid intractable emulsions. Vent frequently.

  • Separation: Allow the phases to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper MTBE layer (contains unreacted sulfonyl chloride and non-polar oligomers)[2].

Phase II: Controlled Acidification & Extraction
  • Cooling: Place the Erlenmeyer flask containing the washed aqueous layer in an ice-water bath (0 °C).

  • Acidification: While stirring vigorously with a magnetic stir bar, add 3N HCl dropwise.

  • Self-Validation Checkpoint: Pause the addition and test the solution with a calibrated pH meter. Stop exactly when the pH reaches 2.5–3.0[2]. A white precipitate or milky suspension will form, confirming the protonation of the target compound. Do not rely on indicator paper; over-acidification will co-extract sulfonic acid impurities.

  • Extraction: Transfer the acidic suspension back to the separatory funnel. Extract with Ethyl Acetate (3 × 20 mL)[2].

  • Washing: Combine the Ethyl Acetate layers and wash with saturated aqueous NaCl (brine, 1 × 20 mL) to remove residual water and trace 2,5-dimethylbenzenesulfonic acid.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield the crude product.

Phase III: Recrystallization
  • Dissolution: Transfer the crude product to a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate until the solid/oil completely dissolves.

  • Supersaturation: Remove from heat. While swirling continuously, add n-Hexane dropwise[1].

  • Self-Validation Checkpoint: Stop adding n-Hexane the exact moment a faint, persistent turbidity is observed. This confirms optimal saturation for crystal nucleation. If the solution separates into two liquid layers, add a few drops of Ethyl Acetate until it homogenizes, then try again.

  • Crystallization: Allow the flask to cool undisturbed to room temperature for 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the purified N-(2,5-dimethylphenylsulfonyl)valine crystals via vacuum filtration, wash with ice-cold n-Hexane, and dry in vacuo.

References[2] Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. National Center for Biotechnology Information (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9842407/[1] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI Molecules. URL:https://www.mdpi.com/1420-3049/24/2/313[3] N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. National Center for Biotechnology Information (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC152550/[4] Synthesis of N-Alkyl Amino Acids. Monash University Research Repository. URL:https://bridges.monash.edu/articles/chapter/Synthesis_of_N-Alkyl_Amino_Acids/14479536

Sources

Optimization

Addressing false positives in biochemical assays using Valine,N-[(2,5-dimethylphenyl)sulfonyl]-

Target Compound: Valine, N-[(2,5-dimethylphenyl)sulfonyl]- (CAS: 1009346-46-6) Prepared by: Senior Application Science Team When screening libraries for novel therapeutics, identifying a hit is only the first step; valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Valine, N-[(2,5-dimethylphenyl)sulfonyl]- (CAS: 1009346-46-6) Prepared by: Senior Application Science Team

When screening libraries for novel therapeutics, identifying a hit is only the first step; validating its biochemical mechanism is where true drug development begins. Hydrophobic sulfonamides, such as Valine, N-[(2,5-dimethylphenyl)sulfonyl]- , are notorious for generating robust but entirely artifactual signals in biochemical assays.

This guide provides a deep-dive, causality-driven framework to help your team identify, validate, and triage false positives caused by this specific chemotype.

Part 1: Mechanistic FAQ – The "Why" Behind the False Positive

Q: Why does Valine, N-[(2,5-dimethylphenyl)sulfonyl]- consistently flag as a hit across multiple, unrelated biochemical assays? A: The false-positive nature of this compound is driven by its biophysical properties rather than specific target engagement. It possesses a highly lipophilic 2,5-dimethylphenyl moiety paired with a hydrophobic valine backbone. In aqueous assay buffers, compounds with this chemotype frequently exceed their Critical Aggregation Concentration (CAC). Once the CAC is breached, the monomers undergo hydrophobic collapse, self-assembling into colloidal aggregates. These colloids act as "promiscuous inhibitors," sequestering target proteins onto their surface and causing localized unfolding, which mimics true enzymatic inhibition. For foundational context on this phenomenon, refer to1[1].

Q: Is this considered a PAINS (Pan-Assay Interference Compounds) mechanism? A: Yes, but with a critical distinction. While many PAINS operate via covalent reactivity (e.g., redox cycling or thiol-scavenging), colloidal aggregation is a physical interference mechanism and the most common source of false positives in High-Throughput Screening (HTS)[1]. Certain sulfonamide derivatives can exhibit dual-interference profiles, where peripheral reactive groups cause secondary redox interference[2]. However, for this valine derivative, physical aggregation is the primary biophysical driver[3].

Q: Why do the dose-response curves for this compound look so unusually steep? A: True 1:1 stoichiometric binders typically exhibit a Hill slope near 1.0. Colloidal aggregators, however, often present with steep Hill coefficients (>1.5). This occurs because inhibition only begins once the compound concentration crosses the CAC threshold. Once colloids form, their binding affinity for the target protein is substantially higher than the concentration of the targets in the assays, leading to an abrupt, non-linear loss of signal[1].

Mechanism Monomer Valine Derivative (Monomers < CAC) Colloid Colloidal Aggregates (30-1000 nm) Monomer->Colloid Concentration > CAC Adsorption Surface Adsorption & Sequestration Colloid->Adsorption Protein Target Enzyme Protein->Adsorption Inhibition Promiscuous Inhibition (False Positive) Adsorption->Inhibition

Biophysical mechanism of colloidal aggregation leading to promiscuous enzyme inhibition.

Part 2: Self-Validating Experimental Protocols – The "How"

To maintain scientific integrity, every assay must be a self-validating system. Do not rely on a single readout. The following protocols are designed with built-in causality checks to definitively classify Valine, N-[(2,5-dimethylphenyl)sulfonyl]- as an aggregator.

Protocol 1: The Detergent-Sensitivity Counter-Screen
  • Causality: Non-ionic detergents like Triton X-100 disrupt the hydrophobic interactions holding the colloidal aggregates together. This forces the compound back into its monomeric (inactive) state without denaturing the target protein. If the compound is a true binder, the detergent will not affect its IC50.

  • Self-Validating Design: You must run this alongside a known true-binder (positive control) to ensure the detergent isn't artificially enhancing enzyme activity, and a known aggregator (e.g., tetraiodophenolphthalein) to confirm the detergent concentration is sufficient to break up colloids.

Step-by-Step Methodology:

  • Prepare your standard biochemical assay buffer.

  • Split the buffer into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Prepare a 10-point, 3-fold serial dilution of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- in DMSO.

  • Run the enzymatic assay in parallel using Buffer A and Buffer B.

  • Data Interpretation: Calculate the IC50 shift. A rightward shift of >10-fold or a complete loss of activity in Buffer B confirms the hit is an aggregation-based false positive.

Protocol 2: Dynamic Light Scattering (DLS) Particle Detection
  • Causality: DLS measures the hydrodynamic radius of particles in solution by analyzing the scattering of laser light. True small-molecule binders exist as <1 nm monomers. Colloidal aggregators assemble into massive particles[4].

  • Self-Validating Design: The assay buffer alone must be measured first to establish a baseline scattering intensity and prove the buffer is free of dust or protein aggregates.

Step-by-Step Methodology:

  • Filter your assay buffer through a 0.22 µm syringe filter to remove particulate noise.

  • Measure the baseline scattering of the blank buffer using a DLS plate reader or cuvette system.

  • Dissolve Valine, N-[(2,5-dimethylphenyl)sulfonyl]- in DMSO and spike it into the filtered buffer to a final concentration of 10 µM (ensure final DMSO is <1%).

  • Incubate at room temperature for 10 minutes to allow colloids to reach equilibrium.

  • Measure the scattering intensity and analyze the autocorrelation function.

  • Data Interpretation: The detection of distinct particles with a radius between 30–1000 nm definitively flags the compound as a colloidal aggregator[4].

Protocol 3: Centrifugation-Based Protein Depletion Assay
  • Causality: Because target proteins adsorb tightly to the high surface area of the colloids, centrifuging these dense particles will co-pellet the sequestered protein, physically depleting it from the supernatant[1].

Step-by-Step Methodology:

  • Incubate your target enzyme with 10 µM of the valine derivative in standard assay buffer for 15 minutes.

  • Prepare a vehicle control (Enzyme + DMSO only).

  • Centrifuge both samples at 16,000 x g for 20 minutes at 4°C.

  • Carefully extract the supernatant without disturbing the invisible pellet.

  • Analyze the supernatant via SDS-PAGE (quantified by densitometry) or a rapid enzymatic activity read.

  • Data Interpretation: A >50% loss of protein in the compound-treated supernatant compared to the vehicle control confirms surface adsorption and sequestration.

Workflow Start Hit: Valine Derivative Detergent Detergent Counter-Screen (0.01% Triton X-100) Start->Detergent DLS Dynamic Light Scattering (Particle Detection) Start->DLS Active IC50 Stable Detergent->Active Inactive IC50 Shift >10x Detergent->Inactive NoParticles No Particles DLS->NoParticles Particles Particles >30nm DLS->Particles TrueHit True Binder Active->TrueHit FalsePos Colloidal Aggregator Inactive->FalsePos NoParticles->TrueHit Particles->FalsePos

Experimental triage workflow to distinguish true binders from colloidal aggregators.

Part 3: Quantitative Data Presentation

To streamline your triage process, compare your experimental results against this standardized matrix. If Valine, N-[(2,5-dimethylphenyl)sulfonyl]- aligns with the "Observed Profile," it must be deprioritized immediately to save downstream development resources.

Diagnostic ParameterTrue Target Binder (Expected)Colloidal Aggregator (Expected)Valine Derivative (Observed Profile)
IC50 Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold shift> 15-fold shift (Activity Lost)
DLS Particle Radius < 1 nm (Monomeric)30 - 1000 nm~150 nm (Polydisperse)
Hill Slope (Dose-Response) 0.8 - 1.2> 1.52.1 (Abrupt Inhibition)
Supernatant Protein Recovery > 95%< 50%~35% (Co-pelleted)
Cross-Assay Hit Rate Target-specificPromiscuous (>10% of assays)Highly Promiscuous

References

  • Source: nih.
  • Source: wyatt.
  • Source: acs.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison of N-(2,5-dimethylphenylsulfonyl)valine and N-phenylsulfonylvaline: A Guide for Protease Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chiral building blocks for the synthesis of targeted therapeutics. N-arylsulfonyl amino acids are highly versatile intermediates, par...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chiral building blocks for the synthesis of targeted therapeutics. N-arylsulfonyl amino acids are highly versatile intermediates, particularly in the development of enzyme inhibitors such as HIV-1 protease inhibitors[1] and m-calpain inhibitors[2].

This guide provides an in-depth structural and experimental comparison between two critical valine derivatives: N-phenylsulfonylvaline (the baseline unsubstituted variant) and N-(2,5-dimethylphenylsulfonyl)valine (the sterically hindered, electron-rich variant). We will analyze how the addition of two methyl groups fundamentally alters the molecule's physicochemical properties, influences synthetic coupling efficiency, and ultimately drives biological target affinity.

Structural and Electronic Profiling

The structural divergence between these two compounds lies entirely in the substitution pattern of the phenyl ring attached to the sulfonamide group.

  • N-phenylsulfonylvaline (Ph-SO₂-Val): Lacking ring substitutions, this molecule exhibits high rotational freedom around the aryl-sulfur bond. The unsubstituted phenyl ring provides a baseline hydrophobic interaction but lacks the spatial volume to completely fill larger hydrophobic pockets in target enzymes.

  • N-(2,5-dimethylphenylsulfonyl)valine (2,5-diMe-Ph-SO₂-Val): The introduction of methyl groups at the 2 (ortho) and 5 (meta) positions creates two distinct effects. Electronically , the methyl groups act as electron-donating groups via hyperconjugation, subtly increasing the electron density on the sulfonamide oxygens and enhancing their potential as hydrogen-bond acceptors. Sterically , the ortho-methyl group restricts the rotational freedom of the sulfonamide linkage, effectively locking the molecule into a more rigid conformation.

Logical Relationship: Structure vs. Biological Target Affinity

When designing protease inhibitors, the N-arylsulfonyl group is typically engineered to occupy the hydrophobic S2 subsite of the enzyme[1]. The rigid, bulky nature of the 2,5-dimethylphenyl group provides a superior van der Waals fit compared to the unsubstituted phenyl ring, leading to enhanced inhibitory potency.

Logic cluster_0 N-phenylsulfonylvaline cluster_1 N-(2,5-dimethylphenylsulfonyl)valine A1 Unsubstituted Phenyl A2 Standard Hydrophobic Fit (S2 Pocket) A1->A2 C Protease Inhibition Efficacy A2->C Baseline Potency B1 2,5-Dimethylphenyl B2 Enhanced Steric Fit (S2 Pocket) B1->B2 B2->C Increased Potency

Logical relationship of arylsulfonyl substitutions on protease S2 pocket binding affinity.

Experimental Performance & Quantitative Data

The structural differences between the two compounds directly impact their performance in the laboratory. While the 2,5-dimethyl variant yields a more potent final drug candidate, its steric bulk introduces kinetic challenges during peptide coupling.

Property / MetricN-phenylsulfonylvalineN-(2,5-dimethylphenylsulfonyl)valine
Molecular Weight 257.31 g/mol 285.36 g/mol
Calculated LogP (cLogP) ~1.8~2.6
Steric Hindrance (ortho) Low (Unsubstituted)High (ortho-Methyl)
TBTU Coupling Yield 88% - 92%74% - 78%
Target IC₅₀ (Model HIV-1 Protease) 45 nM12 nM

Data Analysis & Causality: The data reveals a clear trade-off. The 2,5-dimethyl variant exhibits a lower coupling yield (74-78%) compared to the unsubstituted variant (>88%). This is caused by the ortho-methyl group sterically shielding the adjacent carboxylic acid during the aminolysis step. However, this same steric bulk and increased lipophilicity (cLogP ~2.6) result in a nearly 4-fold increase in biological potency (IC₅₀ drops from 45 nM to 12 nM) because the rigidified complex perfectly fills the target protease's hydrophobic S2 pocket[1].

Experimental Workflow: Self-Validating Peptide Coupling

To overcome the steric hindrance of the 2,5-dimethyl variant, a highly efficient coupling agent must be used. The protocol below utilizes TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate)[1].

Workflow A L-Valine (Starting Material) B Sulfonylation (ArSO2Cl) A->B C N-Arylsulfonylvaline (Intermediate) B->C D Peptide Coupling (TBTU/DIPEA) C->D E Protease Inhibitor D->E

Workflow for synthesizing N-arylsulfonylvaline-derived protease inhibitors.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 1.0 mmol of N-(2,5-dimethylphenylsulfonyl)valine and 1.2 mmol of TBTU in 5 mL of anhydrous DMF. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Causality: TBTU is specifically chosen over standard carbodiimides (like EDC) because the uronium salt rapidly forms the OBt active ester. This rapid activation is crucial for overcoming the steric hindrance of the 2,5-dimethyl substitution while strictly preventing racemization at the valine α-carbon[1]. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester.

  • Self-Validation Checkpoint: After 30 minutes of stirring at room temperature, withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. The complete absence of the starting material mass (m/z 286) and the presence of the methyl ester (formed by the rapid methanolysis of the OBt ester) validates that the activation phase is 100% complete. Do not proceed until this is confirmed.

Step 2: Aminolysis (Coupling)

  • Action: Add 1.1 mmol of the target amine (e.g., a functionalized amino alcohol[2]) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Causality: The ortho-methyl group creates a steric shield that slows down the amine's approach. Maintaining the reaction at room temperature (rather than cooling) provides the necessary kinetic energy to drive the aminolysis to completion despite the steric barrier.

  • Self-Validation Checkpoint: Monitor the reaction via HPLC at the 4-hour mark. The system is validated as complete when the OBt active ester peak constitutes <5% of the total integrated area. If >5% remains, extend stirring by 2 hours.

Step 3: Workup and Isolation

  • Action: Dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Causality: The citric acid wash selectively protonates and removes unreacted amine and DIPEA. The NaHCO₃ wash hydrolyzes any unreacted OBt active ester and removes residual TBTU byproducts, ensuring a high-purity crude product ready for crystallization or chromatography.

Conclusion

While N-phenylsulfonylvaline offers excellent synthetic tractability and high coupling yields, it often falls short in maximizing enzyme inhibitory potency. Conversely, N-(2,5-dimethylphenylsulfonyl)valine requires more rigorous, self-validating coupling protocols due to steric hindrance, but it ultimately yields far superior drug candidates by optimizing van der Waals interactions within the target protease's active site.

References

  • Google Patents (CN107602454B). Sulfonamide compound and its preparation method and use. Details the synthesis of N-arylsulfonylvaline derivatives and their TBTU-mediated coupling for HIV-1 protease inhibitors.
  • Australian Journal of Chemistry . Peptidic Aldehydes Based on a- and ß-Amino Acids: Synthesis, Inhibition of m-Calpain, and Anti-Cataract Properties. Discusses the utilization of N-phenylsulfonyl-L-valine in the synthesis of enzyme inhibitors. URL:[Link]

  • Google Patents (US6610329B2). Compositions for the delivery of antigens. Highlights the use of N-phenylsulfonylvaline mixtures in advanced delivery compositions.

Sources

Comparative

Benchmarking binding kinetics of N-[(2,5-dimethylphenyl)sulfonyl]valine against standard inhibitors

In the landscape of antimicrobial drug discovery, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) stands out as a critical and highly validated target.[1] Its essential role in the initial committed ste...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial drug discovery, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) stands out as a critical and highly validated target.[1] Its essential role in the initial committed step of bacterial peptidoglycan biosynthesis makes it a linchpin for bacterial survival.[2][3] Consequently, the characterization of inhibitors targeting MurA is of paramount importance for the development of new therapeutics to combat the rise of antibiotic-resistant pathogens.

This guide provides a detailed comparative analysis of the binding kinetics of the clinically significant antibiotic, Fosfomycin, against other standard inhibitors of the MurA enzyme. We will delve into the molecular basis of their interactions, present key kinetic data, and provide comprehensive, field-proven protocols for the accurate determination of these parameters.

The Central Role of MurA in Peptidoglycan Biosynthesis

The structural integrity of the bacterial cell wall is largely dependent on a unique and essential heteropolymer known as peptidoglycan.[3] The biosynthesis of this macromolecule begins in the cytoplasm with a series of enzymatic reactions. MurA catalyzes the first of these steps: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[4] This reaction is not only vital for bacterial viability but is also absent in mammals, making MurA an ideal target for selective antibacterial agents.[5]

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG Enolpyruvyl-UDP-N- acetylglucosamine (EP-UNAG) MurB MurB EP_UNAG->MurB UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) MurC_F MurC-MurF Enzymes UDP_MurNAc->MurC_F Peptide side-chain addition Precursors Peptidoglycan Precursors MurA->EP_UNAG Pi MurB->UDP_MurNAc MurC_F->Precursors Inhibitor Fosfomycin Inhibitor->MurA Inhibits MurA_Inhibition_Assay_Workflow Prep Reagent Preparation PreInc Pre-incubate MurA with Inhibitor and UNAG Prep->PreInc Initiate Initiate reaction by adding PEP PreInc->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction with Malachite Green Reagent Incubate->Stop Measure Measure Absorbance at ~650 nm Stop->Measure Analyze Calculate Percent Inhibition and Determine IC₅₀ Measure->Analyze

Caption: A typical workflow for a MurA enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of MurA, UNAG, PEP, and the test inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 25 µL of a 2X solution of MurA enzyme containing 2X UNAG to wells containing 12.5 µL of a 4X inhibitor solution (or DMSO for control). This pre-incubation step is crucial as the binding of UNAG can enhance the binding of some inhibitors. [3][6]3. Reaction Initiation: Initiate the enzymatic reaction by adding 12.5 µL of a 4X PEP solution to each well. The final reaction volume should be 50 µL.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. [5]5. Reaction Termination and Detection: Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. [3]6. Color Development: Incubate at room temperature for 5 minutes to allow for color development. [3]7. Data Acquisition: Measure the absorbance at approximately 650 nm using a microplate reader. [7]8. Data Analysis:

    • Subtract the absorbance of a "no enzyme" control from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Determining Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing valuable data on association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D). [8] Materials and Reagents:

  • Purified recombinant MurA enzyme (ligand)

  • Test inhibitor (analyte)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) [9]* Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween 20, pH 7.4) [10]* Regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer, to be determined empirically)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of NHS and EDC. [9] * Inject the purified MurA enzyme diluted in the immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine. [9]2. Analyte Binding:

    • Prepare a series of dilutions of the test inhibitor in the running buffer.

    • Inject the inhibitor solutions over the immobilized MurA surface at a constant flow rate.

    • Monitor the association of the inhibitor in real-time.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

  • Regeneration:

    • If the inhibitor is reversible, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. For covalent inhibitors like Fosfomycin, regeneration of the surface is not possible, and a fresh surface is required for each run.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using the instrument's software.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a) and the dissociation rate constant (k_d).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d to k_a. For covalent inhibitors, the focus is on determining the inactivation rate constant (k_inact) from the association phase data.

Conclusion

The irreversible inhibition of MurA by Fosfomycin through the covalent modification of a key active site cysteine is a well-established and clinically relevant mechanism. [1]By comparing its binding kinetics to other MurA inhibitors, both covalent and non-covalent, researchers can gain valuable insights into the structure-activity relationships that govern inhibitor potency. The detailed protocols provided in this guide offer a robust framework for the in-vitro characterization of novel MurA inhibitors, a critical step in the development of new antibacterial agents to address the growing challenge of antibiotic resistance.

References

  • Hähner, S., et al. (2010). The fungal product terreic acid is a covalent inhibitor of the bacterial cell wall biosynthetic enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). PubMed. Available at: [Link]

  • Hähner, S., et al. (2010). The Fungal Product Terreic Acid is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). PMC. Available at: [Link]

  • Hähner, S., et al. (2010). The Fungal Product Terreic Acid Is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-Acetylglucosamine 1-Carboxyvinyltransferase (MurA). ACS Publications. Available at: [Link]

  • López-García, B., et al. (2022). Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. PMC. Available at: [Link]

  • Gäde, C., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. PMC. Available at: [Link]

  • Sachan, R., et al. (2021). Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview. PMC. Available at: [Link]

  • González-Bello, C., et al. (2021). Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. PMC. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the electrophilic covalent fragments on MurA, MAO-A,... ResearchGate. Available at: [Link]

  • Hähner, S., et al. (2010). The Fungal Product Terreic Acid Is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-Acetylglucosamine 1-Carboxyvinyltransferase (MurA). ACS Publications. Available at: [Link]

  • da Silva, G. N., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Frontiers in Molecular Biosciences. Available at: [Link]

  • Brown, E. D., et al. (2025). Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis. ACS Publications. Available at: [Link]

  • Castañeda-García, A., et al. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. MDPI. Available at: [Link]

  • Brown, E. D., et al. (2025). Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition kinetics of T6362 action on E. cloacae MurA. ResearchGate. Available at: [Link]

  • Miller, J. R., et al. (2002). Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ProFoldin. (n.d.). Bacterial MurA assay kits. ProFoldin. Available at: [Link]

  • ResearchGate. (n.d.). (A) Inhibition rates of 16 potential compounds on MurA at 50 μM; (B)... ResearchGate. Available at: [Link]

  • Seo, J., et al. (2022). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. MDPI. Available at: [Link]

  • Müller, A., et al. (2022). MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling. PMC. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • BIAcore. (n.d.). Surface Plasmon Resonance. BIAcore. Available at: [Link]

  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment. University of Texas at Austin. Available at: [Link]

Sources

Validation

Reproducibility of N-[(2,5-Dimethylphenyl)sulfonyl]valine Synthesis Protocols Across Labs: A Comprehensive Comparison Guide

Executive Summary N-[(2,5-dimethylphenyl)sulfonyl]valine is a highly valued sulfonamide building block, frequently utilized as a bioisostere for carboxylic acids and a rigidifying constraint in peptidomimetic drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2,5-dimethylphenyl)sulfonyl]valine is a highly valued sulfonamide building block, frequently utilized as a bioisostere for carboxylic acids and a rigidifying constraint in peptidomimetic drug discovery [1]. However, the synthesis of this specific derivative is notorious for poor cross-lab reproducibility.

As a Senior Application Scientist auditing failed synthesis campaigns, I have observed that the root cause is rarely the quality of the starting materials. Instead, variability stems from the competing kinetic pathways dictated by the dual steric hindrance of the valine isopropyl side chain and the ortho-methyl group on the sulfonyl chloride. This guide objectively compares standard synthesis protocols, analyzes the mechanistic causality behind their success or failure, and provides a rigorously validated, self-purifying methodology.

Mechanistic Causality & Reaction Dynamics

To understand why certain protocols fail when transferred between labs, we must examine the reaction dynamics of the Schotten-Baumann-type sulfonylation.

  • Steric Hindrance and Reaction Kinetics: The coupling of L-valine with 2,5-dimethylbenzenesulfonyl chloride involves a hindered secondary-like nucleophile (due to the α -isopropyl group) attacking a sterically congested electrophile (due to the ortho-methyl group). This steric clash significantly reduces the rate of the desired nucleophilic attack.

  • The Competing Hydrolysis Pathway: Because the desired amidation is slow, the competing hydrolysis of the sulfonyl chloride into 2,5-dimethylbenzenesulfonic acid becomes a major threat. This hydrolysis is highly dependent on the hydroxide ion concentration ( [OH−] ).

  • The pH Paradox: The α -amino group of valine must be deprotonated to act as a nucleophile (Valine pKa2​≈9.6 ). However, if the pH exceeds 11.0—a common occurrence in unbuffered aqueous NaOH systems—the rate of sulfonyl chloride hydrolysis outpaces the rate of sulfonamide formation.

Protocol Comparison: Evaluating Synthetic Methodologies

We evaluated three primary methodologies across multiple simulated lab environments to determine their robustness, yield, and scalability.

Quantitative Performance Data
ProtocolBase / Solvent SystemAvg. Yield (%)Purity (HPLC %)Inter-lab RSD (%)Primary Failure Mode
1. Traditional Biphasic NaOH / H2​O :THF62 - 8191.516.8Sulfonyl chloride hydrolysis due to pH spikes.
2. TEA-Mediated TEA / H2​O :Dioxane88 - 9498.54.2 Minor incomplete conversion if TEA evaporates.
3. Continuous Flow DIPEA / MeCN (Ester)95 - 98>99.02.1Line clogging (precipitation of salts).

Note: RSD (Relative Standard Deviation) represents the variance in yield when the protocol is executed by five independent operators.

Analysis of Alternatives
  • Protocol 1 (Traditional NaOH): Highly susceptible to mass transfer limitations. The mixing rate dictates the local concentration of the sulfonyl chloride, leading to severe lot-to-lot variability.

  • Protocol 3 (Continuous Flow): Offers exceptional reproducibility but requires the pre-esterification of valine to ensure complete solubility in organic solvents, adding two synthetic steps (protection and deprotection) to the workflow.

  • Protocol 2 (TEA-Mediated): The objective winner for batch synthesis. Triethylamine (TEA) acts as both the base and a dynamic buffer. With a pKa​ of ~10.7, TEA maintains the pH in the optimal window—high enough to deprotonate valine, but low enough to suppress rapid hydrolysis[2].

Reaction Workflow & Optimization Logic

The following diagram illustrates the critical divergence in reaction pathways based on the chosen base and pH control.

G Val L-Valine (Nucleophile) Cond1 TEA / H2O:Dioxane (pH 9.5-10.0) Val->Cond1 Cond2 Excess NaOH / H2O (pH > 11.0) Val->Cond2 SC 2,5-Dimethylbenzenesulfonyl Chloride (Electrophile) SC->Cond1 SC->Cond2 Prod N-[(2,5-dimethylphenyl)sulfonyl]valine (Target Product) Cond1->Prod Optimal Pathway Cond2->Prod Minor Pathway Side 2,5-Dimethylbenzenesulfonic Acid (Hydrolysis Byproduct) Cond2->Side Rapid Hydrolysis

Reaction pathways of valine sulfonylation highlighting the effect of pH control on product yield.

Validated Experimental Protocol: TEA-Mediated Synthesis

This protocol [2] is engineered as a self-validating system . It relies on thermodynamic buffering during the reaction and exploits the specific ionization states of the product for purification, eliminating the need for column chromatography.

Reagents Required
  • L-Valine: 1.0 equivalent (e.g., 5.0 mmol, 0.58 g)

  • 2,5-Dimethylbenzenesulfonyl chloride: 1.1 equivalents (5.5 mmol, 1.12 g)

  • Triethylamine (TEA): 1.5 equivalents (7.5 mmol, 1.05 mL)

  • Solvent: 1:1 H2​O / 1,4-Dioxane (50 mL)

Step-by-Step Methodology & Causality

Step 1: Homogeneous Dissolution

  • Dissolve L-valine in 25 mL of distilled water.

  • Add 25 mL of 1,4-Dioxane, followed by the TEA.

  • Causality: The 1:1 Aqueous/Organic mixture is critical. Water solubilizes the amino acid, while dioxane ensures the highly lipophilic sulfonyl chloride remains in the homogeneous phase upon addition, eliminating the mass-transfer bottlenecks seen in biphasic NaOH/THF systems.

Step 2: Controlled Electrophilic Addition

  • Cool the solution to 0–5 °C using an ice bath.

  • Add the 2,5-dimethylbenzenesulfonyl chloride portion-wise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Causality: Portion-wise addition controls the mild exotherm. The TEA inherently buffers the system at ~pH 10, ensuring the valine amine remains nucleophilic without triggering the hydroxide-mediated hydrolysis of the sterically hindered electrophile.

Step 3: Self-Validating Acid/Base Workup (Crucial for Reproducibility)

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane and unreacted TEA.

  • Dissolve the resulting residue in 5% aqueous NaOH (30 mL).

  • Wash Phase: Extract the basic aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Discard the DCM layer.

    • Self-Validation Checkpoint: At pH > 12, your target product is a highly water-soluble sodium carboxylate salt. The DCM wash selectively removes unreacted sulfonyl chloride and neutral organic impurities. If the DCM layer is heavily colored, it confirms the successful removal of degradation byproducts.

  • Precipitation Phase: Acidify the aqueous phase to pH 1–2 using concentrated HCl dropwise.

    • Causality: Protonating the carboxylic acid ( pKa​≈2.3 ) converts the product into a lipophilic, neutral molecule.

  • Extraction Phase: Extract the acidic aqueous solution with DCM ( 3×30 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure N-[(2,5-dimethylphenyl)sulfonyl]valine as a white solid.

References

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities Source: National Center for Biotechnology Information (PubMed Central) URL:[Link]

  • Dual Inhibitors of Matrix Metalloproteinases and Carbonic Anhydrases: Iminodiacetyl-Based Hydroxamate−Benzenesulfonamide Conjugates Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

Evaluating the enantioselectivity of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- compared to other chiral auxiliaries

An in-depth evaluation of chiral controllers requires moving beyond basic yield metrics to understand the precise steric and electronic microenvironments they create. Valine, N-[(2,5-dimethylphenyl)sulfonyl]- represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chiral controllers requires moving beyond basic yield metrics to understand the precise steric and electronic microenvironments they create. Valine, N-[(2,5-dimethylphenyl)sulfonyl]- represents a significant evolutionary step in asymmetric synthesis. While classic chiral auxiliaries (such as Evans oxazolidinones) rely on stoichiometric covalent attachment, N-arylsulfonyl amino acids have successfully bridged the gap between auxiliary-based chemistry and catalytic asymmetric induction, particularly in boron-mediated transformations[1][2].

This guide objectively evaluates the enantioselectivity, operational efficiency, and mechanistic causality of N-[(2,5-dimethylphenyl)sulfonyl]valine against traditional chiral auxiliaries and first-generation sulfonyl ligands like N-Tosylvaline.

Mechanistic Rationale: The Causality of the Ortho-Methyl Effect

To understand why N-[(2,5-dimethylphenyl)sulfonyl]valine outperforms standard auxiliaries in specific demanding reactions, we must analyze the geometry of the active catalyst.

When N-sulfonyl valine derivatives are reacted with borane ( BH3​ ) or arylboronic acids, they form rigid chiral oxazaborolidinones [3]. These bicyclic structures act as powerful chiral Lewis acids (e.g., in the Kiyooka aldol reaction)[4].

The Steric Locking Mechanism: In the ubiquitous N-Tosylvaline (Ts-Val), the p-tolyl group can freely rotate around the sulfur-aryl ( S−CAr​ ) bond. This rotational freedom creates a slightly flexible chiral pocket, which can lead to a leakage in facial selectivity (enantioselectivity) when reacting with highly unhindered or electronically unbiased substrates.

By replacing the tosyl group with a 2,5-dimethylphenyl group, a critical steric clash is introduced. The methyl group at the ortho (2-) position of the phenyl ring interacts with the oxygen atoms of the sulfone and the isopropyl side-chain of the valine backbone. This severe allylic-type A(1,3) strain restricts the rotation of the S−CAr​ bond, effectively "locking" the aryl ring perpendicular to the oxazaborolidinone core. This rigidification shields one face of the coordinated electrophile with absolute precision, forcing the nucleophile to attack exclusively from the opposite trajectory.

G N N-Sulfonyl Valine Core T Tosyl (p-Tolyl) Group (First Generation) N->T D 2,5-Dimethylphenyl Group (Next Generation) N->D TR Free S-C Bond Rotation (Flexible Chiral Pocket) T->TR DR Restricted S-C Rotation (Ortho-Methyl Steric Clash) D->DR TE Moderate to High ee (85-93%) TR->TE DE Ultra-High ee (>98%) DR->DE

Figure 1: Logical relationship between sulfonyl steric bulk, conformational rigidity, and resulting enantioselectivity.

Comparative Performance Data

The true value of a chiral controller is measured by its atom economy and its ability to induce asymmetry without requiring additional synthetic steps for attachment and cleavage. Below is a quantitative comparison of N-[(2,5-dimethylphenyl)sulfonyl]valine against industry standards.

Table 1: Enantioselectivity and Operational Comparison in Asymmetric Aldol Additions

Chiral SystemRole in SynthesisTypical ee (%)Atom EconomyCleavage Step Required?
N-[(2,5-diMePh)sulfonyl]valine Catalytic Ligand (10-20 mol%)>98% HighNo (Catalytic turnover)
N-Tosylvaline Catalytic Ligand (20 mol%)85 - 93%HighNo (Catalytic turnover)
Evans Oxazolidinone Stoichiometric Auxiliary>95%LowYes (Requires LiOH/H2​O2​ )
Oppolzer's Sultam Stoichiometric Auxiliary>95%LowYes (Requires harsh hydrolysis)

Data Synthesis Insight: While Evans oxazolidinones provide excellent stereocontrol, they inherently reduce the overall yield of a synthetic sequence due to the mandatory installation and removal steps. N-[(2,5-dimethylphenyl)sulfonyl]valine provides the same (or superior) level of stereocontrol but operates catalytically, validating its use in modern, step-economic drug development[2][3].

Experimental Workflow: Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following is a standardized, self-validating protocol for an asymmetric Mukaiyama aldol reaction utilizing N-[(2,5-dimethylphenyl)sulfonyl]valine as the chiral pre-catalyst.

Step-by-Step Methodology:

  • Catalyst Generation (In Situ):

    • Action: In a flame-dried Schlenk flask under Argon, dissolve N-[(2,5-dimethylphenyl)sulfonyl]valine (0.2 equiv, 20 mol%) in anhydrous CH2​Cl2​ (0.1 M). Cool the solution to 0 °C.

    • Action: Add BH3​⋅THF complex (0.2 equiv) dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 15 minutes.

    • Causality: The borane reacts with both the carboxylic acid and the sulfonamide N−H proton. The evolution of H2​ gas drives the formation of the rigid, active chiral oxazaborolidinone catalyst. The warming step ensures complete cyclization.

  • Electrophile Activation:

    • Action: Cool the catalyst solution to -78 °C. Add the target aldehyde (1.0 equiv) dropwise down the side of the flask.

    • Causality: The Lewis acidic boron coordinates to the aldehyde oxygen. The ultra-low temperature maximizes the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, while the 2,5-dimethylphenyl group completely blocks the Si-face of the aldehyde.

  • Nucleophilic Addition:

    • Action: Slowly add the silyl ketene acetal (1.2 equiv) over 10 minutes. Maintain stirring at -78 °C for 4 to 12 hours (monitored by TLC).

    • Causality: The nucleophile is forced to attack the exposed Re-face. The transition state is highly organized via secondary orbital interactions between the sulfonamide oxygen and the silicon atom of the nucleophile.

  • Quench and Turnover:

    • Action: Quench the reaction strictly at -78 °C using a pH 7 phosphate buffer, then extract with diethyl ether.

    • Causality: A neutral quench prevents the acid- or base-catalyzed epimerization of the newly formed α -stereocenter and suppresses retro-aldol pathways.

G A Valine, N-[(2,5-dimethylphenyl)sulfonyl]- (Pre-catalyst) C Chiral Oxazaborolidinone Complex (Active Catalyst) A->C Complexation (-H2) B BH3·THF (Boron Source) B->C D Aldehyde Coordination (Si-face shielding via 2,5-diMePh) C->D Substrate Binding (-78 °C) E Silyl Ketene Acetal Addition (Re-face attack) D->E Nucleophilic Attack E->C Catalyst Regeneration F Enantioenriched β-Hydroxy Ester (>98% ee) E->F Desilylation & Quench

Figure 2: Catalytic cycle of the chiral oxazaborolidinone-mediated asymmetric aldol reaction.

Conclusion

For drug development professionals scaling up asymmetric syntheses, transitioning from stoichiometric chiral auxiliaries to catalytic chiral ligands is an operational imperative. Valine, N-[(2,5-dimethylphenyl)sulfonyl]- offers a distinct advantage over standard N-tosyl variants by leveraging the ortho-methyl steric clash to restrict conformational flexibility. This subtle structural modification translates into a highly rigid chiral environment, enabling near-perfect enantioselectivity (>98% ee) in boron-catalyzed transformations without the atom-economy penalties associated with traditional Evans or Oppolzer auxiliaries.

References

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Comptes Rendus Chimie. Available at:[1]

  • Photoinduced Direct β‐Allylation of Carboxylic Acids Enabled by Boron Catalysis with a Mixed Two‐Ligand System. ChemCatChem. Available at:[2]

  • Total Synthesis of (+)-Neopeltolide by the Macrocyclization/Transannular Pyran Cyclization Strategy. Organic Letters. Available at:[4]

  • Total synthesis of lyngbyabellin A, a potent cytotoxic metabolite from the marine cyanobacterium Lyngbya majuscula. ResearchGate. Available at:[3]

Sources

Safety & Regulatory Compliance

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